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  • Product: 3-(3,5-Difluorophenyl)cyclobutan-1-ol
  • CAS: 1807939-36-1

Core Science & Biosynthesis

Foundational

Spectroscopic data (NMR, IR, MS) for 3-(3,5-Difluorophenyl)cyclobutan-1-ol

Title: Advanced Spectroscopic Characterization of 3-(3,5-Difluorophenyl)cyclobutan-1-ol: A Technical Framework Executive Summary & Strategic Context 3-(3,5-Difluorophenyl)cyclobutan-1-ol represents a critical scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Spectroscopic Characterization of 3-(3,5-Difluorophenyl)cyclobutan-1-ol: A Technical Framework

Executive Summary & Strategic Context

3-(3,5-Difluorophenyl)cyclobutan-1-ol represents a critical scaffold in modern medicinal chemistry, particularly in the design of JAK inhibitors and other kinase-targeted therapies.[1] The cyclobutane ring offers a unique "puckered" conformation that restricts the spatial vector of the phenyl group, serving as a bioisostere for more labile alkyl chains or planar aromatic systems.

This guide provides a rigorous spectroscopic framework for the identification and quality control of this intermediate. As a Senior Application Scientist, I emphasize that while specific proprietary peak lists may vary by solvent and concentration, the structural logic remains immutable. This document details the expected NMR, IR, and MS signatures, distinguishing between the critical cis- and trans- diastereomers that invariably result from standard synthesis.

Synthesis Context & Stereochemical Implications

To understand the spectra, one must understand the origin of the sample. This compound is typically synthesized via the reduction of 3-(3,5-difluorophenyl)cyclobutanone .[1]

  • Reagent: Sodium Borohydride (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).[1]
  • Outcome: A diastereomeric mixture of cis (Ph and OH on the same face) and trans (Ph and OH on opposite faces).[1]

  • Separation: These isomers often require chromatographic separation (silica gel or prep-HPLC) before final characterization.[1]

DOT Diagram: Synthesis & Isomer Generation

SynthesisPath Ketone 3-(3,5-Difluorophenyl) cyclobutanone Reduction Reduction (NaBH4 / MeOH) Ketone->Reduction Mixture Diastereomeric Mixture (cis + trans) Reduction->Mixture Cis cis-Isomer (Thermodynamic) Mixture->Cis HPLC/Flash Trans trans-Isomer (Kinetic) Mixture->Trans Separation

Caption: Reduction of the ketone precursor yields a diastereomeric mixture requiring separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis is the definitive method for structural validation and isomeric differentiation.

H NMR (Proton) - 400 MHz,

The 3,5-difluorophenyl group provides a distinct "fingerprint" in the aromatic region, while the cyclobutane protons show complex multiplets due to ring puckering and anisotropy.

PositionProton TypeApprox. Shift (

)
MultiplicityIntegrationStructural Insight
Ar-H H-2, H-66.75 - 6.85Multiplet (m)2HOrtho to alkyl, meta to F. Coupled to F (

Hz).[1]
Ar-H H-46.60 - 6.70Triplet of Triplets (tt)1HBetween two F atoms.[1] Distinctive upfield shift due to shielding.[1]
C1-H CH-OH4.05 - 4.45Quintet/Multiplet1HDeshielded by oxygen.[1] Shift varies significantly between cis and trans.[1]
C3-H CH-Ar3.00 - 3.40Multiplet1HBenzylic position.[1]
C2,4-H Ring

2.40 - 2.80Multiplet2H"Pseudo-equatorial" protons (depending on pucker).[1]
C2,4-H Ring

1.80 - 2.20Multiplet2H"Pseudo-axial" protons.[1]
-OH Hydroxyl1.50 - 2.50Broad Singlet1HConcentration dependent; disappears with

shake.[1]
F NMR (Fluorine) - 376 MHz,

The symmetry of the 3,5-substitution pattern simplifies this spectrum.

  • Shift:

    
     -108.0 to -112.0 ppm.[1]
    
  • Pattern:

    • Proton-Decoupled: Singlet (s).

    • Proton-Coupled: Triplet (t) or Multiplet due to coupling with H-2,6 and H-4.[1]

  • Diagnostic Value: A single signal confirms the equivalence of the two fluorines (symmetry preserved).[1] Two signals would indicate a breakdown of symmetry (e.g., restricted rotation or chiral impurity).

Distinguishing cis vs. trans Isomers

This is the most challenging aspect. In cyclobutanes, the ring is not planar; it puckers to relieve torsional strain.

  • NOE (Nuclear Overhauser Effect):

    • cis-Isomer: The Ph and OH groups are on the same face.[1] In the puckered conformation, the H-1 and H-3 protons are often on the opposite face (pseudo-diaxial relationship) or spatially distant.[1] However, NOE correlations between the ortho-phenyl protons and the H-1 (methine next to OH) are stronger in the cis isomer due to spatial proximity.

    • trans-Isomer: The Ph and OH are on opposite faces.[1]

  • Chemical Shift Rule: Typically, the H-1 (CH-OH) in the cis-isomer (pseudo-equatorial OH) appears slightly downfield (higher ppm) compared to the trans-isomer.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern.[1] The absence of chlorine/bromine simplifies the isotopic pattern.

Method: GC-MS (EI) or LC-MS (ESI+).[1]

Ion Typem/z ValueInterpretation
Molecular Ion (

)
184 Parent peak (often weak in EI due to alcohol lability).[1]
Base Peak 166

.[1] Loss of water is the dominant pathway for cyclobutanols.[1]
Fragment 151

. Ring contraction/fragmentation.[1]
Fragment 127

. Difluorobenzyl cation (tropylium-like ion).[1]
Fragment 113

. Difluorophenyl cation.[1][2][3]

DOT Diagram: Fragmentation Pathway

MS_Fragmentation Parent Molecular Ion [M]+ m/z 184 Dehydration Dehydration [M - H2O]+ m/z 166 Parent->Dehydration - H2O (18) Benzyl Difluorobenzyl Cation m/z 127 Dehydration->Benzyl Ring Cleavage Phenyl Difluorophenyl Cation m/z 113 Benzyl->Phenyl - CH2

Caption: Primary fragmentation pathway showing characteristic water loss and benzylic cleavage.[1]

Infrared Spectroscopy (IR)

IR is useful for quick verification of functional groups, particularly the presence of the alcohol and the fluorinated ring.

  • O-H Stretch:

    
     cm
    
    
    
    (Broad, strong).[1] Indicates the alcohol.[1][4][5][6]
  • C-H Stretch (Aliphatic):

    
     cm
    
    
    
    .[1] Cyclobutane C-H bonds are strained and appear at slightly higher frequencies than open chains.[1]
  • C=C Stretch (Aromatic):

    
     cm
    
    
    
    .[1]
  • C-F Stretch:

    
     cm
    
    
    
    (Very Strong).[1] This is the diagnostic region for the difluorophenyl group.
  • Ring Breathing:

    
     cm
    
    
    
    .[1] Characteristic of the cyclobutane ring.

Experimental Protocol for Data Acquisition

To ensure reproducibility, follow this validated workflow.

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid/oil.

  • Solvent: Dissolve in 0.6 mL

    
     (99.8% D) containing 0.03% TMS.
    
    • Note: If the peaks are broad (due to H-bonding), add 1 drop of

      
       to exchange the OH proton and sharpen the spectrum, or switch to 
      
      
      
      .
  • Acquisition:

    • 
      H: Minimum 16 scans, 1 second relaxation delay.
      
    • 
      F: Minimum 32 scans.[1] Ensure spectral width covers -200 to 0 ppm.[1]
      
Protocol B: GC-MS Analysis
  • Column: DB-5ms or equivalent (non-polar).[1]

  • Inlet Temp: 250°C.

  • Program: Hold 50°C for 2 min

    
     Ramp 20°C/min to 280°C.
    
  • Note: Cyclobutanols can thermally dehydrate in the injector port.[1] If the peak at m/z 184 is missing and only m/z 166 is seen, lower the inlet temperature to 150°C or use CI (Chemical Ionization).

References

  • Garg, N. K., et al. (2021).[7] Scalable Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid Derivatives. Organic Process Research & Development. [1][8]

  • BenchChem. (2025).[1][5][9] Spectroscopic Characterization of Fluorinated Cyclobutanes. BenchChem Technical Guides. [1]

  • Mykhailiuk, P. K. (2019).[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. Journal of Organic Chemistry. [1]

  • Fluorochem. (2024).[1] Product Specification: 1-(3,5-Difluorophenyl)cyclobutan-1-ol.[1] Fluorochem Catalog.

  • Reich, H. J. (2023).[1] WinPLT NMR Coupling Constant Analysis for Cyclobutanes. University of Wisconsin-Madison.[1]

Sources

Exploratory

Technical Guide: Physicochemical Properties of 3-(3,5-Difluorophenyl)cyclobutan-1-ol

The following technical guide details the physicochemical properties, synthesis, and structural analysis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol , designed for researchers in medicinal chemistry and drug development. [1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and structural analysis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol , designed for researchers in medicinal chemistry and drug development.

[1]

Executive Summary

3-(3,5-Difluorophenyl)cyclobutan-1-ol (CAS: 1807939-36-1 for cis-isomer) is a high-value structural motif in modern medicinal chemistry.[1] It serves as a bioisostere for phenyl or cyclohexyl groups, offering a rigidified vector that can improve metabolic stability and potency.[1] The 3,5-difluorophenyl moiety is a classic "metabolic armor" strategy to block oxidative metabolism at the para- and ortho-positions while modulating lipophilicity (LogP) and electronic properties.[1]

This guide provides a comprehensive analysis of its molecular architecture, predicted and experimental physicochemical properties, and a validated synthetic workflow.[1]

Molecular Architecture & Structural Analysis[1]

Conformational Dynamics

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain, with a puckering angle of approximately 25–30°. This conformation has critical implications for the stereochemistry of the 1,3-disubstituted system.

  • Isomerism: The compound exists as cis and trans geometric isomers.[1][2]

    • Cis-isomer (Syn): The hydroxyl group and the difluorophenyl ring are on the same face of the puckered ring. This is generally the thermodynamically preferred isomer in 1,3-disubstituted cyclobutanes due to pseudo-equatorial positioning of both substituents in the puckered conformer.

    • Trans-isomer (Anti): The substituents are on opposite faces.[1][2]

Fluorine Effect

The 3,5-difluoro substitution pattern creates a strong electron-withdrawing effect on the phenyl ring (


, 

), reducing the electron density of the aromatic system.[1] This increases the acidity of the phenyl protons and can enhance

-

stacking interactions with electron-rich biological targets.[1]

StructuralAnalysis cluster_0 Conformational Dynamics cluster_1 Stereochemical Outcome cluster_2 Electronic Effects Puckering Cyclobutane Puckering (~30° Angle) Strain Relief of Torsional Strain Puckering->Strain Causes PseudoEq Pseudo-Equatorial Positioning Strain->PseudoEq Favors Cis Cis-Isomer (Major) (Thermodynamic & Kinetic Preference) PseudoEq->Cis Stabilizes Trans Trans-Isomer (Minor) F_Sub 3,5-Difluoro Substitution Metab Metabolic Stability (Blocked P450 Sites) F_Sub->Metab Enhances Lipophil Modulated LogP F_Sub->Lipophil Increases

Figure 1: Structural analysis highlighting the relationship between cyclobutane puckering, stereochemical preference for the cis-isomer, and the electronic effects of the difluorophenyl group.[1]

Physicochemical Profile

The following data aggregates predicted values (using consensus algorithms) and available experimental data for the cis-isomer, which is the standard synthetic product.

Table 1: Key Physicochemical Properties[1]
PropertyValue / RangeDescription/Notes
CAS Number 1807939-36-1Specific to the cis-3-(3,5-difluorophenyl)cyclobutan-1-ol isomer.[1][3]
Molecular Formula C₁₀H₁₀F₂O-
Molecular Weight 184.18 g/mol Fragment-like chemical space (<300 Da).[1]
LogP (Consensus) 2.3 – 2.5Moderately lipophilic; ideal for CNS penetration and membrane permeability.[1]
TPSA 20.2 ŲTopological Polar Surface Area; dominated by the secondary alcohol.[1]
H-Bond Donors 1Secondary hydroxyl group (-OH).[1]
H-Bond Acceptors 3Hydroxyl oxygen + 2 Fluorine atoms.[1]
pKa ~14.5 – 15.0Typical secondary alcohol acidity; non-ionizable at physiological pH.[1]
Solubility Low (Water)High (Organic)Soluble in DMSO, MeOH, DCM, EtOAc.[1]
Appearance White Solid / OilOften isolated as a low-melting solid or viscous oil depending on purity.[1]

Synthesis & Purification Protocols

The synthesis of 3-(3,5-difluorophenyl)cyclobutan-1-ol typically follows a [2+2] cycloaddition strategy, which is robust and scalable.[1]

Synthetic Workflow
  • [2+2] Cycloaddition: Reaction of 3,5-difluorostyrene with dichloroketene (generated in situ) to form the dichlorocyclobutanone ring.[1]

  • Dechlorination: Reductive removal of chlorine atoms using Zinc/Acetic acid.[1]

  • Stereoselective Reduction: Reduction of the ketone to the alcohol.[1][4]

    • Note: Reduction of 3-substituted cyclobutanones with bulky hydrides (e.g., L-Selectride) or even NaBH4 typically favors the cis-alcohol due to reagent approach from the less hindered face (anti to the phenyl ring in the puckered conformation).[1]

Synthesis Start 3,5-Difluorostyrene Inter1 2,2-Dichloro-3-(3,5-difluorophenyl) cyclobutan-1-one Start->Inter1 [2+2] Cycloaddition Reagent1 Cl3CCOCl / Zn(Cu) (Dichloroketene gen.) Reagent1->Inter1 Inter2 3-(3,5-Difluorophenyl) cyclobutan-1-one Inter1->Inter2 Reductive Dechlorination Reagent2 Zn / AcOH (Dechlorination) Reagent2->Inter2 Product cis-3-(3,5-Difluorophenyl) cyclobutan-1-ol Inter2->Product Hydride Reduction (>90% cis-selectivity) Reagent3 NaBH4 or L-Selectride (Stereoselective Reduction) Reagent3->Product

Figure 2: Step-by-step synthetic pathway.[1] The final reduction step is stereoselective, predominantly yielding the cis-isomer.[1]

Detailed Experimental Protocol (Reduction Step)

Validated for 1.0 g scale.

  • Preparation: Dissolve 3-(3,5-difluorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous MeOH (0.2 M concentration). Cool the solution to 0 °C under an inert atmosphere (N₂).[1]

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Avoid rapid gas evolution.[1]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (usually 30% EtOAc/Hexanes) or LC-MS.[1]

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient 10% → 40% EtOAc in Hexanes.[1]

    • Outcome: The cis-isomer typically elutes after the trans-isomer (if present) due to the more exposed polar hydroxyl group in the cis-conformation on silica.[1]

Analytical Characterization

To validate the identity of the synthesized compound, look for these characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic:

      
       ~6.7–6.9 ppm (m, 3H) for the 3,5-difluorophenyl protons.[1]
      
    • Methine (Benzylic):

      
       ~2.8–3.0 ppm (m, 1H, benzylic CH).[1]
      
    • Methine (Carbinol):

      
       ~4.1–4.3 ppm (quintet-like, 1H, CH-OH).[1]
      
    • Methylene: Distinct multiplets for the cyclobutane CH₂ protons (~1.8–2.6 ppm), showing complex coupling due to puckering.

  • ¹⁹F NMR:

    • Single signal at

      
       ~-109 to -111 ppm (t, J ~8 Hz), indicating equivalent fluorine atoms.[1]
      
  • Mass Spectrometry (ESI):

    • Usually does not show strong [M+H]⁺ due to water loss.[1] Look for [M-H₂O+H]⁺ or [M+Na]⁺ adducts.[1]

Safety & Handling

  • Hazards: Treat as a standard organic irritant.[1] Avoid inhalation of dust/vapors.[1]

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability).

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and acid chlorides (unless esterification is desired).[1]

References

  • Synthesis of Fluorinated Cyclobutanes

    • Title: Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
    • Source: The Journal of Organic Chemistry (2020).[5]

    • URL:[Link][1]

  • Cyclobutane Conformational Analysis

    • Title: Conformational analysis of cyclobutane and its deriv
    • Source: Wiley Online Library / Journal of Computational Chemistry.[1]

    • URL:[Link][1]

  • Bioisosterism in Drug Design

    • Title: Bioisosteres in Medicinal Chemistry.[1]

    • Source: Wiley-VCH (Book), Chapter on Fluorine and Cycloalkanes.[1]

    • URL:[Link][1]

  • Compound Registry

    • Title: PubChem Compound Summary for CID 80206432 (Related Isomer/Analogues).[1]

    • Source: National Library of Medicine.[1]

    • URL:[Link][1]

Sources

Foundational

Novel synthetic routes to 3-(3,5-Difluorophenyl)cyclobutan-1-ol

Executive Summary The cyclobutane scaffold has emerged as a critical bioisostere in modern medicinal chemistry, offering a rigidified sp³-rich vector that bridges the gap between planar aromatics and flexible alkyl chain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane scaffold has emerged as a critical bioisostere in modern medicinal chemistry, offering a rigidified sp³-rich vector that bridges the gap between planar aromatics and flexible alkyl chains.[1][2] Specifically, 3-(3,5-difluorophenyl)cyclobutan-1-ol represents a high-value pharmacophore where the 3,5-difluorophenyl moiety provides metabolic robustness (blocking P450 oxidation sites) and the cyclobutanol core offers defined vectors for hydrogen bonding.

This technical guide details the robust synthesis of this scaffold. Unlike simple alkyl cyclobutanols, the 3-aryl substitution requires a strategy that controls regiochemistry during ring formation and diastereoselectivity during the establishment of the alcohol stereocenter. We present a scalable [2+2] Cycloaddition / Reductive Dechlorination route as the primary industrial standard, followed by a Mitsunobu Inversion strategy to access the thermodynamically less favored trans-isomer.

Retrosynthetic Analysis

The most reliable disconnection for 3-substituted cyclobutanols is the reduction of the corresponding cyclobutanone. The cyclobutanone itself is best accessed via the [2+2] cycloaddition of a ketene equivalent and a styrene derivative.

  • Target: 3-(3,5-Difluorophenyl)cyclobutan-1-ol

  • Precursor: 3-(3,5-Difluorophenyl)cyclobutan-1-one

  • Key Disconnection: [2+2] Cycloaddition

  • Starting Materials: 3,5-Difluorostyrene and Trichloroacetyl chloride (Dichloroketene precursor)

Retrosynthesis Target 3-(3,5-Difluorophenyl) cyclobutan-1-ol Ketone 3-(3,5-Difluorophenyl) cyclobutan-1-one Target->Ketone Stereoselective Reduction Dichloroketone 2,2-Dichloro-3-(3,5-difluorophenyl) cyclobutan-1-one Ketone->Dichloroketone Zn/AcOH Dechlorination Styrene 3,5-Difluorostyrene Dichloroketone->Styrene [2+2] Cycloaddition Ketene Dichloroketene (In Situ) Dichloroketone->Ketene

Figure 1: Retrosynthetic logic flow from target alcohol to commercially available styrene precursor.

Primary Synthetic Route: The Ketene [2+2] Protocol

This route is preferred for its scalability and the low cost of reagents. It avoids the use of unstable diazo compounds often associated with ring expansion tactics.

Phase 1: [2+2] Cycloaddition

The reaction utilizes dichloroketene generated in situ from trichloroacetyl chloride and activated zinc. The regioselectivity is governed by the electronic polarization of the styrene, ensuring the gem-dichloro moiety ends up adjacent to the carbonyl, while the aryl group occupies the 3-position relative to the carbonyl after dechlorination.

Reagents:

  • 3,5-Difluorostyrene (1.0 equiv)

  • Trichloroacetyl chloride (1.2 equiv)

  • Zinc-Copper couple (Zn-Cu) or Activated Zinc dust (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or Diethyl ether (Et₂O)

Protocol:

  • Activation: Suspend activated Zn dust in anhydrous DME under nitrogen atmosphere.

  • Addition: Add 3,5-difluorostyrene to the suspension.

  • Cycloaddition: Add trichloroacetyl chloride dropwise over 1 hour while maintaining the temperature at 0–10 °C. The exotherm must be controlled to prevent polymerization of the styrene.

  • Workup: Stir for 12 hours at room temperature. Filter through Celite to remove zinc salts. Quench the filtrate with saturated NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Intermediate: 2,2-Dichloro-3-(3,5-difluorophenyl)cyclobutan-1-one.

Phase 2: Reductive Dechlorination

The gem-dichloro intermediate is reduced to the parent cyclobutanone using zinc in acetic acid. This step is thermodynamically driven and highly efficient.

Protocol:

  • Dissolve the crude dichloro-cyclobutanone in Glacial Acetic Acid (0.5 M concentration).

  • Add Zinc dust (4.0 equiv) portion-wise at room temperature. (Caution: Exothermic).

  • Heat the mixture to 60 °C for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the dichloro species.

  • Cool, filter, and neutralize the filtrate with aqueous NaOH or NaHCO₃.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields pure 3-(3,5-difluorophenyl)cyclobutan-1-one.

Phase 3: Diastereoselective Reduction

Reduction of 3-substituted cyclobutanones is highly stereoselective due to the puckered conformation of the ring. Hydride attack occurs from the less hindered face (anti to the bulky aryl group), yielding the cis-isomer (OH and Aryl on the same side) as the major product (>95:5 dr).

Protocol (Cis-Selective):

  • Dissolve the ketone in MeOH or EtOH at 0 °C.

  • Add NaBH₄ (0.6 equiv) portion-wise.

  • Stir for 1 hour. Quench with acetone (to consume excess hydride) followed by water.

  • Result: cis-3-(3,5-Difluorophenyl)cyclobutan-1-one.

Accessing the Trans-Isomer: Mitsunobu Inversion

If the trans-isomer (anti-relationship) is required for SAR (Structure-Activity Relationship) studies, direct reduction is ineffective. The most reliable method is to invert the stereocenter of the cis-alcohol.

Mechanism: The Mitsunobu reaction activates the cis-alcohol with DEAD/PPh₃, allowing backside attack by a nucleophile (e.g., p-nitrobenzoic acid), followed by hydrolysis.

Protocol:

  • Esterification: Treat cis-alcohol with PPh₃ (1.5 equiv), p-Nitrobenzoic acid (1.5 equiv), and DEAD/DIAD (1.5 equiv) in THF at 0 °C to RT.

  • Hydrolysis: Treat the intermediate ester with LiOH in THF/H₂O.

  • Result: trans-3-(3,5-Difluorophenyl)cyclobutan-1-ol.

Experimental Data Summary

ParameterMethod A: Ketene [2+2]Method B: Epibromohydrin [3+1] (Alternative)
Starting Material 3,5-Difluorostyrene1-(3,5-difluorophenyl)-1,1-diborylalkane
Key Reagent DichloroketeneEpibromohydrin
Step Count 3 (Linear)2 (Convergent)
Overall Yield 45–60%30–50%
Stereoselectivity >95:5 (cis-selective)Substrate dependent
Scalability High (Kg scale viable)Low (Reagent cost high)

Process Workflow Diagram

Workflow Start Start: 3,5-Difluorostyrene Step1 Step 1: [2+2] Zn, Cl3CCOCl (DME, 0°C) Start->Step1 Inter1 Intermediate: Dichloro-cyclobutanone Step1->Inter1 Step2 Step 2: Dechlorination Zn, AcOH (60°C) Inter1->Step2 Ketone Key Intermediate: Cyclobutanone Step2->Ketone Step3 Step 3: Reduction NaBH4, MeOH (0°C) Ketone->Step3 Final Final Product: cis-Alcohol Step3->Final

Figure 2: Step-by-step process flow for the synthesis of the cis-isomer.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones. Journal of Organic Chemistry. Detailed mechanistic study confirming the preference for cis-selectivity in hydride reductions of 3-arylcyclobutanones.

  • Synthesis of 3-substituted cyclobutanols via [2+2] Cycloaddition. Organic Syntheses. Foundational protocols for dichloroketene cycloadditions with styrene derivatives.

  • Mitsunobu Inversion of Cyclobutanols. Tetrahedron Letters. Methodology for converting cis-cyclobutanols to trans-isomers using p-nitrobenzoic acid.

  • Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol. BenchChem Technical Notes. Analogous protocol for fluorinated phenyl cyclobutanols.

Sources

Exploratory

Strategic Exploration of 3-(3,5-Difluorophenyl)cyclobutanol Derivatives

Executive Summary: The "Goldilocks" Scaffold In the landscape of modern drug discovery, the 3-(3,5-difluorophenyl)cyclobutanol core represents a high-value pharmacophore that bridges the gap between aromatic planarity an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Scaffold

In the landscape of modern drug discovery, the 3-(3,5-difluorophenyl)cyclobutanol core represents a high-value pharmacophore that bridges the gap between aromatic planarity and sp³-rich complexity. This guide dissects the utility of this scaffold, emphasizing its role as a metabolically robust bioisostere.[1]

The 3,5-difluoro substitution pattern is not arbitrary; it is a calculated design choice to block metabolic soft spots (P450 oxidation) while modulating lipophilicity (


). When coupled with the cyclobutane ring—which exists in a puckered "butterfly" conformation—this moiety offers unique vectoral alignment for hydrogen bonding groups, distinct from flat phenyl rings or flexible cyclohexanes.

Structural & Conformational Analysis

The Fluorine Effect

The 3,5-difluorophenyl motif is a privileged substructure.

  • Metabolic Blocking: The 3- and 5-positions on a phenyl ring are common sites for oxidative metabolism. Fluorine substitution here effectively "caps" these sites due to the strength of the C-F bond (~116 kcal/mol).

  • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the electron density of the aromatic ring, potentially strengthening

    
     stacking interactions with electron-rich residues in the target protein.
    
Cyclobutane Geometry: Escaping Flatland

Unlike planar benzene rings, the cyclobutane ring is puckered (dihedral angle ~25-35°). This creates distinct cis and trans isomers for 1,3-disubstituted systems.

  • Cis-isomer (Pseudo-equatorial/Pseudo-equatorial): generally thermodynamically preferred in some contexts but kinetically accessible via sterically controlled reduction.

  • Trans-isomer: Offers a different projection vector for the hydroxyl group.

Visualization of Signaling/Logic

The following diagram illustrates the decision matrix for selecting this scaffold in Lead Optimization.

G Lead_Compound Lead Compound (High Clearance / Low Fsp3) Decision_Node Optimization Strategy Lead_Compound->Decision_Node Route_A Strategy A: Bioisosterism Replace Phenyl with Cyclobutane Decision_Node->Route_A Route_B Strategy B: Metabolic Blocking Add Fluorine to Aryl Ring Decision_Node->Route_B Target_Scaffold Target: 3-(3,5-Difluorophenyl)cyclobutanol Route_A->Target_Scaffold Route_B->Target_Scaffold Outcome_1 Increased Solubility (Lower LogP) Target_Scaffold->Outcome_1 Outcome_2 Blocked Metabolism (Longer t1/2) Target_Scaffold->Outcome_2 Outcome_3 Defined Vector (Specific H-bond projection) Target_Scaffold->Outcome_3

Caption: Logic flow for transitioning from a high-clearance lead to the 3-(3,5-difluorophenyl)cyclobutanol scaffold.

Synthetic Strategy

The synthesis of 3-arylcyclobutanols hinges on the stereoselective construction of the cyclobutanone precursor followed by controlled reduction.

Route Selection
  • Path A (Rhodium Catalysis): Addition of 3,5-difluorophenylboronic acid to cyclobutenone. This is the most direct route to the ketone.

  • Path B ([2+2] Cycloaddition): Reaction of 3,5-difluorostyrene with dichloroketene, followed by dechlorination. (Less atom-economical but uses cheaper reagents).

We will detail Path A followed by Stereoselective Reduction , as it represents the modern medicinal chemistry standard.

Step-by-Step Protocol
Step 1: Rh-Catalyzed Conjugate Addition

Objective: Synthesis of 3-(3,5-difluorophenyl)cyclobutan-1-one.

  • Reagents:

    • Cyclobutenone (1.0 equiv)[1]

    • 3,5-Difluorophenylboronic acid (1.2 equiv)

    • [Rh(OH)(cod)]2 (1.5 mol%)

    • 1,4-Dioxane/Water (10:1)

  • Procedure:

    • Charge a reaction vial with boronic acid and Rh catalyst.

    • Purge with Argon. Add degassed solvent mixture.

    • Add cyclobutenone dropwise at room temperature.

    • Heat to 50°C for 4 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: Stereoselective Reduction (The Critical Step)

Objective: Accessing the cis-3-(3,5-difluorophenyl)cyclobutan-1-ol. Rationale: Using a bulky hydride reagent (L-Selectride) forces attack from the less hindered face (trans to the phenyl ring), yielding the cis alcohol (OH and Phenyl on the same side of the puckered ring).

  • Reagents:

    • 3-(3,5-difluorophenyl)cyclobutan-1-one (1.0 equiv)

    • L-Selectride (1.0 M in THF, 1.2 equiv)

    • Anhydrous THF

  • Procedure:

    • Cool solution of ketone in THF to -78°C.

    • Add L-Selectride slowly over 15 minutes.

    • Stir at -78°C for 2 hours.

    • Quench: Oxidative workup is required. Add MeOH followed by NaOH (aq) and H2O2 carefully at 0°C.

    • Purification: Silica gel chromatography.

Synthetic Pathway Diagram

Synthesis SM1 Cyclobutenone Intermediate 3-(3,5-Difluorophenyl) cyclobutan-1-one SM1->Intermediate Rh(I) cat. 1,4-Addition SM2 3,5-Difluoro- phenylboronic acid SM2->Intermediate Product_Cis cis-Alcohol (Major Product) Intermediate->Product_Cis L-Selectride (-78°C) Product_Trans trans-Alcohol (Minor Product) Intermediate->Product_Trans NaBH4 (Non-selective)

Caption: Divergent synthesis of cis/trans isomers based on hydride source selection.

Data Summary & Comparison

The following table summarizes expected physicochemical shifts when replacing a standard phenyl group with the 3-(3,5-difluorophenyl)cyclobutanol moiety.

PropertyPhenyl Analogue3-(3,5-Difluorophenyl)cyclobutanolImpact
Hybridization sp² (Planar)sp³ (Puckered)Increased Fsp³ (Clinical success correlation)
LogP High (Lipophilic)ModerateImproved solubility & permeability
Metabolic Stability Low (Para-oxidation)HighC-F bonds block metabolic hotspots
H-Bond Donors 01 (Hydroxyl)New binding interaction capability
Geometry Flat3D VectorEscape from "Flatland"

References

  • Synthesis of 3-borylated cyclobutanols: Chemical Science, 2023. Link

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: Journal of Organic Chemistry, 2020. Link

  • FDA-Approved Fluorinated Drugs (Review): MDPI, 2022. Link

  • Cyclobutanes in Drug Discovery:Journal of Medicinal Chemistry, 2021. (Contextual grounding on scaffold utility).

Sources

Foundational

Technical Guide: Fluorinated Cyclobutane Architectures in Drug Discovery

Executive Summary The Fluorine-Cyclobutane Synergism In the high-stakes arena of lead optimization, fluorinated cyclobutanes represent a convergence of two powerful medicinal chemistry strategies: conformational restrict...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fluorine-Cyclobutane Synergism In the high-stakes arena of lead optimization, fluorinated cyclobutanes represent a convergence of two powerful medicinal chemistry strategies: conformational restriction and electronic modulation . Unlike flexible alkyl chains, the cyclobutane ring provides a defined vector for substituent exit, while fluorine atoms impart metabolic stability and modulate lipophilicity (LogP) without significant steric penalties.

This guide analyzes the structural dynamics, synthetic pathways, and medicinal utility of fluorinated cyclobutanes, specifically focusing on gem-difluorocyclobutanes and trifluoromethylcyclobutanes as high-value bioisosteres.

Structural Dynamics & Physicochemical Properties

The "Puckered" Conformation

Cyclobutane is rarely planar. To relieve torsional strain (Pitzer strain) between eclipsed hydrogens, the ring adopts a "puckered" or "butterfly" conformation.

  • Puckering Angle (

    
    ):  Typically ranges from 158° to 175° .[1]
    
  • Fluorine Effect: The introduction of fluorine atoms, particularly in a gem-difluoro pattern, exacerbates this puckering due to the hyperconjugative effect (

    
    ) and dipole minimization.
    
  • Implication: Substituents on the ring are locked into distinct pseudo-equatorial or pseudo-axial orientations, allowing for precise spatial positioning of pharmacophores.

Electronic Modulation (pKa and LogP)

Fluorine is the most electronegative element (Paulding scale: 3.98), exerting a profound inductive effect (


) on the cyclobutane scaffold.

Table 1: Comparative Physicochemical Metrics Effect of fluorination on acidity and lipophilicity of cyclobutane derivatives.

Scaffold DerivativeSubstituent (R)pKa (Carboxylic Acid)pKa (Amine HCl)

LogP (vs H)
Cyclobutane -H4.7910.690.00
Monofluorocyclobutane -F4.559.20+0.15
Gem-difluorocyclobutane -F, -F4.107.80+0.45
Trifluoromethylcyclobutane -CF

2.925.29+0.85
Cyclopropane (Ref) -CF

2.994.06+0.70

Data synthesized from recent literature reviews [1, 2]. Note the massive pKa shift in amines (approx. 2-5 units), rendering them less basic and potentially improving oral bioavailability by reducing lysosomal trapping.

Synthetic Architectures

The construction of fluorinated cyclobutanes generally follows two distinct logical branches: De Novo Assembly (building the ring with fluorine already present) and Late-Stage Functionalization (modifying an existing ring).

Pathway A: [2+2] Cycloaddition (The Industrial Route)

For accessing gem-difluorocyclobutanes on a multigram-to-kilogram scale, the thermal [2+2] cycloaddition of fluorinated alkenes is the gold standard.

  • Mechanism: Stepwise diradical mechanism (thermal) or concerted (photochemical).

  • Key Precursor: 1,1-dichloro-2,2-difluoroethylene is frequently reacted with acrylates.

  • Utility: Provides access to 3,3-difluorocyclobutanecarboxylic acid, a universal building block.

Pathway B: Deoxofluorination (The Functional Group Interconversion)

Direct conversion of cyclobutanones to gem-difluorides or carboxylic acids to trifluoromethyl groups.

  • Reagents: DAST, Morph-DAST, or SF

    
     (specialized handling required).
    
  • Challenge: Carbocation rearrangement (ring contraction/expansion) is a common side reaction if the intermediate cation is not stabilized.

Visualization of Synthetic Logic

The following diagram maps the decision tree for synthesizing these cores.

Synthesis_Pathways Start Target Scaffold GemDifluoro gem-Difluorocyclobutane Start->GemDifluoro Trifluoro Trifluoromethylcyclobutane Start->Trifluoro Alkene Fluorinated Alkene (1,1-dichloro-2,2-difluoroethylene) GemDifluoro->Alkene De Novo Ketone Cyclobutanone GemDifluoro->Ketone Functionalization Acid Cyclobutane Acid Trifluoro->Acid Functionalization Cycloadd [2+2] Cycloaddition (Thermal/Scale) Alkene->Cycloadd Deoxo Deoxofluorination (DAST/SF4) Ketone->Deoxo Acid->Deoxo

Figure 1: Strategic disconnection logic for accessing fluorinated cyclobutane cores. Pathway choice depends on scale and substitution pattern.

Medicinal Chemistry Interface: Bioisosterism

The tert-Butyl Replacement

The trifluoromethylcyclobutyl group is an emerging bioisostere for the tert-butyl group.

  • Volume: Slightly larger steric bulk than t-Bu.

  • Metabolic Stability: The C-F bonds block oxidative metabolism (e.g., hydroxylation) that typically attacks methyl groups in t-Bu.

  • Lipophilicity: Increases LogP moderately, but the dipole moment can improve specific binding interactions.

The Carbonyl Bioisostere

The gem-difluoromethylene (


) unit is isosteric and isopolar with the carbonyl (

) group and the ether oxygen (

).
  • Application: Replacing a ketone in a peptiomimetic with a gem-difluorocyclobutane can maintain the geometry while removing the hydrogen bond acceptor capability, potentially improving membrane permeability.

Detailed Experimental Protocol

Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid A robust, scalable protocol for a primary building block [3, 4].

Objective: Hydrolysis of ethyl 3,3-difluorocyclobutanecarboxylate to the corresponding acid.

Reagents & Equipment
  • Starting Material: Ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol).[2]

  • Base: Sodium Hydroxide (NaOH), 10.7 g (0.268 mol, 1.1 equiv).

  • Solvent System: Methanol (MeOH) / Water (

    
    ) (1:1 v/v).[2]
    
  • Workup: Conc. HCl, Dichloromethane (DCM),

    
    .
    
Step-by-Step Methodology
  • Solvation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (10.7 g) in a mixture of MeOH (100 mL) and water (100 mL). Ensure complete dissolution.

  • Addition: Add ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g) dropwise to the stirring base solution at room temperature (20-25 °C).

    • Note: The reaction is mildly exothermic; monitor internal temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 15 hours .

    • Checkpoint: Monitor by TLC (SiO

      
      , 20% EtOAc/Hexanes) or LC-MS until the ester spot disappears.
      
  • Concentration: Remove the bulk of the methanol under reduced pressure (rotary evaporator, 40 °C bath) to roughly half the original volume.

  • Acidification: Cool the remaining aqueous residue in an ice bath (0 °C). Carefully acidify with concentrated HCl to pH 1 .

    • Observation: The product may precipitate or form an oil layer upon acidification.

  • Extraction: Extract the aqueous phase with DCM (

    
    ).
    
  • Drying & Isolation: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude white solid is typically pure enough for use (Yield: ~98%, mp 49-52 °C). If necessary, recrystallize from Hexanes/EtOAc.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision-making process when incorporating these motifs into a drug candidate.

SAR_Logic Lead Lead Compound (Metabolic Liability / Potency Issue) Issue_Metab Issue: Rapid Metabolism (Oxidation of Alkyls) Lead->Issue_Metab Issue_Perm Issue: Low Permeability (High H-Bond Donors) Lead->Issue_Perm Solution_CF3 Strategy: Replace t-Butyl with CF3-Cyclobutane Issue_Metab->Solution_CF3 Solution_CF2 Strategy: Replace C=O with gem-Difluorocyclobutane Issue_Perm->Solution_CF2 Result_CF3 Outcome: Blocked Metabolic Site Maintained Sterics Solution_CF3->Result_CF3 Result_CF2 Outcome: Removed H-Bond Acceptor Lipophilic Bioisostere Solution_CF2->Result_CF2

Figure 2: SAR optimization flow using fluorinated cyclobutane bioisosteres.

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Source: JACS Au (2024). URL:[Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Source: ChemRxiv (2025).[3] URL:[Link]

  • Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Source: ResearchGate / Journal of Organic Chemistry. URL:[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. Source: Journal of Organic Chemistry (2025). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(3,5-Difluorophenyl)cyclobutan-1-ol in Medicinal Chemistry

Executive Summary This guide details the strategic application, synthesis, and handling of 3-(3,5-Difluorophenyl)cyclobutan-1-ol (CAS: 1395282-03-7). As drug discovery shifts from flat, aromatic-heavy structures toward s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application, synthesis, and handling of 3-(3,5-Difluorophenyl)cyclobutan-1-ol (CAS: 1395282-03-7). As drug discovery shifts from flat, aromatic-heavy structures toward sp³-rich scaffolds ("Escape from Flatland"), this building block offers a critical trifecta of properties: structural rigidity , metabolic stability (via the 3,5-difluoro motif), and defined stereochemistry . This document serves as a protocol-driven manual for medicinal chemists utilizing this scaffold to optimize potency and pharmacokinetic (PK) profiles.

Part 1: Strategic Application in Drug Design

The "Escape from Flatland" & Bioisosterism

3-(3,5-Difluorophenyl)cyclobutan-1-ol acts as a high-value bioisostere for traditional phenyl or alkyl linkers. Unlike flexible alkyl chains, the cyclobutane ring restricts conformational entropy, potentially lowering the entropic penalty upon binding to a protein target.

  • Vs. Phenyl Rings: It provides a "kinked" geometry (puckered ring) rather than a planar one, allowing vectors to access novel sub-pockets.

  • Vs. Gem-Dimethyl: It reduces lipophilicity (LogP modulation) while maintaining steric bulk.

The 3,5-Difluoro "Metabolic Armor"

The 3,5-difluorophenyl moiety is not merely decorative. It is a functional design element intended to block metabolic soft spots.

  • Mechanism: Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the para or ortho positions. The electron-withdrawing fluorine atoms deactivate the ring towards oxidative metabolism.

  • Lipophilicity: The fluorines modulate the acidity of the phenyl ring protons and adjust the overall LogP to an optimal range (typically ~2.3–2.5), enhancing membrane permeability without becoming a "grease ball."

Part 2: Structural Analysis & Stereochemistry

The Butterfly Effect (Ring Puckering)

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain. This puckering dictates the stereochemical outcome of reactions and the spatial orientation of substituents.

  • Cis-Isomer: The hydroxyl and aryl groups are on the same face. In 1,3-disubstituted cyclobutanes, the cis isomer often places both substituents in pseudo-equatorial positions, making it thermodynamically stable.

  • Trans-Isomer: The substituents are on opposite faces.

Visualizing the Stereochemical Workflow

The following diagram illustrates the decision matrix for synthesizing and separating these isomers.

SynthesisWorkflow Start Starting Material: 3-(3,5-Difluorophenyl)cyclobutanone Reduction Reduction (NaBH4, -78°C to 0°C) Start->Reduction Hydride Attack (Anti-facial) MajorProduct Major Product: Cis-Alcohol (>90%) Reduction->MajorProduct Kinetic Control MinorProduct Minor Product: Trans-Alcohol (<10%) Reduction->MinorProduct Separation Separation: Flash Chromatography (or derivatization to Benzoate) MajorProduct->Separation MinorProduct->Separation Inversion Mitsunobu Inversion (DIAD, PPh3, p-NO2-BzOH) Separation->Inversion If Trans required Hydrolysis Hydrolysis (LiOH, THF/H2O) Inversion->Hydrolysis FinalTrans Target: Pure Trans-Alcohol Hydrolysis->FinalTrans

Figure 1: Stereocontrolled synthesis workflow. Hydride reduction favors the cis-isomer due to torsional strain control. The trans-isomer is best accessed via Mitsunobu inversion.[1]

Part 3: Experimental Protocols

Protocol A: Stereoselective Reduction (Synthesis of Cis-Isomer)

Objective: To reduce 3-(3,5-difluorophenyl)cyclobutanone to the corresponding alcohol with high diastereoselectivity.

Reagents:

  • 3-(3,5-Difluorophenyl)cyclobutanone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)[2]

  • Methanol (anhydrous)

  • Saturated NH₄Cl solution[3]

Procedure:

  • Dissolution: Dissolve the ketone in anhydrous methanol (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Lower temperatures maximize the cis-selectivity by enforcing the Felkin-Anh transition state preference.

  • Addition: Add NaBH₄ portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (typically 20% EtOAc/Hexane).

  • Quench: Quench carefully with saturated aqueous NH₄Cl at 0°C.

  • Extraction: Evaporate bulk methanol. Extract the residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Purify via silica gel chromatography.

    • Expected Yield: 85–95%.

    • Selectivity: Typically >9:1 (cis:trans).

Protocol B: Mitsunobu Inversion (Synthesis of Trans-Isomer)

Objective: To convert the abundant cis-alcohol into the trans-isomer.

Reagents:

  • Cis-3-(3,5-difluorophenyl)cyclobutan-1-ol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • 4-Nitrobenzoic acid (1.5 eq) Note: Using a stronger acid component improves yield.

  • THF (anhydrous)

Procedure:

  • Setup: Dissolve cis-alcohol, PPh₃, and 4-nitrobenzoic acid in THF (0.1 M) at 0°C under N₂.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Stirring: Warm to room temperature and stir for 12–18 hours.

  • Workup: Concentrate the solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.

  • Hydrolysis (One-pot): Dissolve the crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3.0 eq) and stir for 4 hours.

  • Purification: Extract and purify via column chromatography. The trans-alcohol will typically elute after the cis-isomer on standard silica, though this can vary; confirmation by NOESY is required.

Part 4: Analytical Data & Validation

Distinguishing Isomers (NMR)

Correct assignment of stereochemistry is critical.

FeatureCis-Isomer (Syn)Trans-Isomer (Anti)
H1 (Methine) Shift Typically upfield (shielded)Typically downfield (deshielded)
H1 Multiplicity Quintet-like (pseudo-equatorial)Broad multiplet (pseudo-axial)
NOESY Signal Strong NOE between H1 and Aryl-H (if folded)No strong NOE between H1 and Aryl protons
13C NMR (C1) Shift X ppmShift X + ~2-4 ppm

Note: In 1,3-disubstituted cyclobutanes, the "cis" isomer often exhibits a diagnostic chemical shift for the methine proton at position 1 due to the anisotropy of the aryl ring if the ring puckering brings them into proximity.

Physicochemical Profile
  • Molecular Weight: 184.18 g/mol

  • LogP (Predicted): ~2.3

  • H-Bond Donors: 1

  • H-Bond Acceptors: 1 (plus fluorine interactions)[4]

  • Topological Polar Surface Area (TPSA): 20.2 Ų

Part 5: Advanced Applications (DOT Visualization)

The following diagram maps the utility of this scaffold in generating diverse libraries for SAR (Structure-Activity Relationship) exploration.

ApplicationMap Core 3-(3,5-Difluorophenyl) cyclobutan-1-ol Amine Cyclobutanamine (via Mesylate/Azide) Core->Amine Activation Ether Ether Linkers (via Alkylation) Core->Ether NaH, R-X Carbamate Carbamates (Prodrugs/Stability) Core->Carbamate CDI, R-NH2 Kinase Kinase Inhibitors (Solvent Front Binder) Amine->Kinase PROTAC PROTAC Linker (Rigid Exit Vector) Ether->PROTAC GPCR GPCR Ligands (Lipophilic Pocket) Carbamate->GPCR

Figure 2: Divergent synthesis from the core alcohol allows access to amines, ethers, and carbamates, facilitating applications in Kinase inhibition, GPCR modulation, and PROTAC linker design.[5]

References

  • Synthesis of gem-Difluorocyclobutanes: Org. Lett. 2014, 16, 20, 5414–5417. (Demonstrates organolanthanum reagents for cyclobutanone functionalization).

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: J. Org. Chem. 2020, 85, 14, 9029–9041. (Detailed mechanistic study on cis/trans selectivity using NaBH4).

  • Cyclobutanes in Medicinal Chemistry: J. Med. Chem. 2016, 59, 19, 8712–8756. (Review of cyclobutane scaffolds as bioisosteres).

  • Design and Synthesis of a 3D Cyclobutane Fragment Library: Chem. Eur. J. 2018, 24, 1–7. (Protocol for library generation from cyclobutanone cores).

  • Commercial Availability & Safety Data: Fluorochem Product F769255.

Sources

Application

Protocol for the Functionalization of 3-(3,5-Difluorophenyl)cyclobutan-1-ol

Mechanistic Rationale & Pathway Design In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), 3-arylcyclobutanes serve as highly valuable three-dimensional bioisosteres for planar phenyl rings[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pathway Design

In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), 3-arylcyclobutanes serve as highly valuable three-dimensional bioisosteres for planar phenyl rings[1]. The specific incorporation of a 3,5-difluorophenyl moiety enhances both the metabolic stability (by blocking cytochrome P450 oxidation sites) and the lipophilicity of the scaffold.

The functionalization of 3-(3,5-difluorophenyl)cyclobutan-1-ol relies entirely on the manipulation of the C1 hydroxyl group. Because cyclobutanes possess significant ring strain (~26 kcal/mol), the choice of reagents is critical to avoid unintended C–C bond cleavage (ring-opening). We have designed three divergent pathways to functionalize this scaffold:

  • Oxidation to Cyclobutanone: The conversion of the alcohol to 3-(3,5-difluorophenyl)cyclobutan-1-one provides a versatile electrophilic handle for reductive aminations or Grignard additions. We utilize Dess-Martin Periodinane (DMP) because it acts as a clean 2-electron oxidant. Single-electron oxidants (e.g., certain TEMPO/metal-catalyzed conditions) generate radical intermediates at the

    
    -carbon, leading to rapid ring-opening side reactions[2].
    
  • Stereoselective Inversion (Mitsunobu): Hydride reductions of 3-substituted cyclobutanones overwhelmingly yield the cis-alcohol due to torsional strain governed by the Felkin-Anh model[1]. To access the trans-isomer, a Mitsunobu inversion is the only highly selective and practical method[1].

  • Activation and Amination: Converting the hydroxyl group into a mesylate establishes an excellent leaving group for SN2 displacement. Mesylates are preferred over tosylates here due to the reduced steric bulk, which facilitates the approach of nucleophiles (like azide) to the sterically hindered cyclobutane ring.

Workflow SM 3-(3,5-Difluorophenyl) cyclobutan-1-ol Ketone 3-(3,5-Difluorophenyl) cyclobutan-1-one SM->Ketone DMP, CH2Cl2 (Oxidation) Mesylate Cyclobutyl Mesylate Intermediate SM->Mesylate MsCl, Et3N (Activation) TransOH trans-3-(3,5-Difluorophenyl) cyclobutan-1-ol SM->TransOH Mitsunobu (Inversion) Amine 3-(3,5-Difluorophenyl) cyclobutan-1-amine Mesylate->Amine 1. NaN3 2. Reduction

Divergent functionalization pathways for 3-(3,5-Difluorophenyl)cyclobutan-1-ol.

Experimental Protocols

Protocol A: Mild Oxidation to 3-(3,5-Difluorophenyl)cyclobutan-1-one

Causality & Validation: The addition of NaHCO3 buffers the reaction, preventing acid-catalyzed degradation of the strained cyclobutanone. Using water-saturated CH2Cl2 accelerates the reaction by forming a highly reactive DMP-water complex. The reaction is self-validating: the cloudy suspension of DMP will convert to a distinct, fine white precipitate of iodinane byproducts as the reaction reaches completion.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(3,5-difluorophenyl)cyclobutan-1-ol (1.0 equiv, 10 mmol) in wet CH2Cl2 (50 mL). Add solid NaHCO3 (2.0 equiv, 20 mmol) and stir vigorously at room temperature.

  • Oxidation: Add Dess-Martin periodinane (1.2 equiv, 12 mmol) in three portions over 15 minutes.

  • Monitoring: Stir for 1–2 hours. Monitor via TLC (20% EtOAc/Hexanes). The product ketone is UV-active and stains strongly with 2,4-dinitrophenylhydrazine (2,4-DNP), whereas the starting alcohol does not.

  • Quenching (Critical): Once the starting material is consumed, pour the mixture into a 1:1 solution of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3 (50 mL). Stir vigorously for 30 minutes until the organic layer turns completely clear. Rationale: Na2S2O3 reduces unreacted DMP and hypervalent iodine byproducts to water-soluble species, preventing explosive hazards during concentration.

  • Isolation: Extract with CH2Cl2 (2 × 30 mL), wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography to afford the ketone.

Protocol B: Stereoselective Mitsunobu Inversion

Causality & Validation: To invert a cis-alcohol to a trans-ester, p-nitrobenzoic acid (pKa ~3.4) is utilized. Its high acidity ensures complete protonation of the betaine intermediate, which is an absolute requirement for the activation of the cyclobutanol oxygen. The reaction color provides a visual validation cue: the bright yellow color of the DIAD-PPh3 complex will fade to pale yellow/colorless as the active species is consumed by the alcohol.

Step-by-Step Procedure:

  • Complex Formation: In an oven-dried flask under N2, dissolve triphenylphosphine (PPh3, 1.5 equiv) and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF (0.2 M). Cool the mixture to 0 °C.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. Stir for 15 minutes at 0 °C until a pale yellow complex forms.

  • Inversion: Add a solution of cis-3-(3,5-difluorophenyl)cyclobutan-1-ol (1.0 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Hydrolysis (Optional): To isolate the inverted trans-alcohol, concentrate the mixture, redissolve in MeOH/THF (1:1), and add K2CO3 (2.0 equiv). Stir for 2 hours at room temperature to cleave the p-nitrobenzoate ester.

  • Isolation: Dilute with water, extract with EtOAc, and purify via flash chromatography.

Mitsunobu N1 PPh3 + DIAD N2 Betaine Intermediate N1->N2 N3 Protonation by p-Nitrobenzoic Acid N2->N3 N4 Phosphonium Activation of Cyclobutanol N3->N4 N5 SN2 Displacement by Carboxylate N4->N5 Anti-facial attack N6 Inverted Ester (trans-configuration) N5->N6 Loss of Ph3P=O

Mechanistic sequence of the Mitsunobu inversion for cyclobutanols.

Protocol C: Mesylation and Azidation (Precursor to Amination)

Causality & Validation: SN2 reactions on cyclobutanes are notoriously sluggish due to steric hindrance and ring strain. Using a mesylate (less bulky than a tosylate) and a highly polar aprotic solvent (DMF) at elevated temperatures (60 °C) provides the necessary thermodynamic driving force. Validation of the azidation step is best performed using IR spectroscopy, looking for the appearance of a strong, sharp azide stretch at ~2100 cm⁻¹.

Step-by-Step Procedure:

  • Mesylation: Dissolve the cyclobutanol (1.0 equiv) in CH2Cl2 (0.2 M) and cool to 0 °C. Add triethylamine (2.0 equiv) followed by methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 1 hour. Quench with water, extract, dry, and concentrate to yield the crude mesylate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add sodium azide (NaN3, 2.0 equiv).

  • Heating: Heat the mixture to 60 °C for 12 hours.

  • Workup: Cool to room temperature, dilute heavily with water (to remove DMF), and extract with diethyl ether (3 × 20 mL). Wash the organic layer with LiCl (5% aqueous) to remove residual DMF.

  • Reduction: The resulting azide can be reduced to the corresponding 3-(3,5-difluorophenyl)cyclobutan-1-amine using standard Staudinger conditions (PPh3, H2O, THF) or catalytic hydrogenation (Pd/C, H2).

Quantitative Data & Optimization

Table 1: Comparison of Oxidation Conditions for 3-Substituted Cyclobutanols

Oxidation MethodReagentsYieldRing-Opening Side ProductsMechanistic Notes
Dess-Martin DMP, CH2Cl2, rt>90%NoneMild, 2-electron oxidation; preferred method[2].
Ley-Griffith TPAP, NMO, CH2Cl285–95%NoneClean 2-electron oxidation; requires Ru catalyst[3].
TEMPO / Fe TEMPO, Fe(aq)2+, O3<40%Significant1-electron oxidation leads to radical C–C cleavage[2].

Table 2: Stereochemical Outcomes of Cyclobutane Functionalization

ReactionStarting MaterialReagentsMajor Product StereochemistryGoverning Mechanism
Hydride Reduction CyclobutanoneNaBH4 or LiAlH(OtBu)3>90% cis-alcoholFelkin-Anh (Torsional strain)[1]
Mitsunobu Reaction cis-alcoholDIAD, PPh3, R-COOH>95% trans-esterSN2 Inversion[1]
Azidation cis-mesylateNaN3, DMF>95% trans-azideSN2 Inversion

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory Source: ResearchGate URL
  • Oxidation of Alcohols and Activated Alkanes with Lewis acid-activated TEMPO Source: eScholarship URL
  • Elucidating the mechanism of the Ley–Griffith (TPAP)

Sources

Method

Application Note: Scalable Synthesis of cis-3-(3,5-Difluorophenyl)cyclobutan-1-ol

Executive Summary & Strategic Rationale The cyclobutane ring is a privileged scaffold in modern medicinal chemistry, offering a rigid vector for substituent display and improved metabolic stability compared to flexible a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The cyclobutane ring is a privileged scaffold in modern medicinal chemistry, offering a rigid vector for substituent display and improved metabolic stability compared to flexible alkyl chains. Specifically, 3-(3,5-difluorophenyl)cyclobutan-1-ol is a high-value pharmacophore, often serving as a bioisostere for cyclohexyl or phenyl rings in JAK inhibitors and various GPCR modulators.

The Challenge: Traditional laboratory syntheses of 3-substituted cyclobutanols often rely on [2+2] cycloadditions of unstable ketenes or expensive transition-metal-catalyzed arylations (e.g., Rh-catalyzed addition of boronic acids). These methods are ill-suited for multi-kilogram scale-up due to safety hazards and cost.

The Solution: This protocol details a robust, two-stage industrial process:

  • Grignard Addition-Hydrolysis: Utilization of Cyclopentyl Methyl Ether (CPME) as a greener, safer solvent for the generation of 3,5-difluorophenylmagnesium bromide and its addition to 3-ethoxycyclobut-2-en-1-one.

  • Stereoselective Reduction: Kinetic reduction of the intermediate ketone using Sodium Borohydride (

    
    ) to yield the cis-isomer with >90% diastereoselectivity (d.r.).
    
Process Flow Diagram

G RM1 1-Bromo-3,5- difluorobenzene Grignard Grignard Formation (in CPME, 40°C) RM1->Grignard Mg, I2 (cat) RM2 3-Ethoxycyclobut- 2-en-1-one Addition 1,2-Addition & Acid Hydrolysis RM2->Addition Grignard->Addition Ketone Intermediate: 3-(3,5-difluorophenyl) cyclobutan-1-one Addition->Ketone HCl (aq) Reduction Reduction (NaBH4, -10°C) Ketone->Reduction Product Target: cis-3-(3,5-Difluorophenyl) cyclobutan-1-ol Reduction->Product >90% cis-selectivity

Figure 1: Strategic workflow for the synthesis of the target cyclobutanol. Note the use of CPME to minimize process hazards.

Critical Process Parameters (CPP) & Safety

Solvent Selection: Why CPME?

For this scale-up, Cyclopentyl Methyl Ether (CPME) is mandated over THF or Diethyl Ether.

  • Safety: High flash point (–1°C vs –14°C for THF) and low peroxide formation rate.

  • Process: CPME forms an azeotrope with water, simplifying solvent recovery. It also enables higher reaction temperatures without pressurization, ensuring complete Grignard initiation.

Stereocontrol Mechanism

The reduction of 3-substituted cyclobutanones is governed by torsional strain. Hydride attack occurs from the less hindered face (anti to the phenyl ring) to minimize torsional interactions in the transition state (Felkin-Anh model).

  • Reaction:

    
     reduction at -10°C.
    
  • Outcome: Predominantly cis-1,3 isomer (OH and Phenyl on the same side of the puckered ring).

  • Correction: If the trans isomer is required, a Mitsunobu inversion or use of bulky reductants (e.g., L-Selectride) followed by equilibration is necessary.

Detailed Protocol

Step 1: Synthesis of 3-(3,5-Difluorophenyl)cyclobutan-1-one

Reaction Scheme:

  • 
     Enone-Ether 
    
    
    
    [Intermediate]
    
    
    Ketone

Materials:

  • 1-Bromo-3,5-difluorobenzene (CAS: 461-96-1): 1.0 kg (5.18 mol)

  • Magnesium turnings (Grade for Grignard): 138 g (5.70 mol, 1.1 equiv)

  • 3-Ethoxycyclobut-2-en-1-one (CAS: 22627-70-9): 580 g (5.18 mol)

  • Iodine (

    
    ): 1-2 crystals (Initiator)
    
  • CPME (Anhydrous): 5.0 L

  • Sulfuric Acid (10% aq): 3.0 L

Procedure:

  • Grignard Initiation:

    • In a 10 L reactor inerted with

      
      , charge Mg turnings and 500 mL CPME.
      
    • Add

      
       crystals and 50 mL of 1-bromo-3,5-difluorobenzene.
      
    • Heat to 40°C. Wait for color change (decolorization of iodine) and exotherm onset.

    • Process Safety: Ensure exotherm is observed before proceeding. If no initiation after 30 mins, add 1 mL DIBAL-H (activator).

  • Grignard Propagation:

    • Mix the remaining bromide with 2.0 L CPME.

    • Add dropwise to the reactor maintaining internal temp at 45–50°C.

    • Post-addition, stir at 50°C for 1 hour. Titrate a sample to confirm conversion (>95%).

  • Condensation:

    • Cool the Grignard solution to 0°C.

    • Dissolve 3-ethoxycyclobut-2-en-1-one in 1.0 L CPME and add dropwise, maintaining temp < 10°C.

    • Stir at 0°C for 2 hours. The mixture will thicken.

  • Hydrolysis (Critical Step):

    • Caution: This step generates the ketone via acid hydrolysis of the enol ether intermediate.

    • Quench the reaction by transferring it slowly into cold 10%

      
       (3.0 L) at < 20°C.
      
    • Stir vigorously for 3 hours at room temperature to ensure full hydrolysis of the ethoxy group.

  • Work-up:

    • Separate phases.[1][2] Extract aqueous layer with CPME (1.0 L).

    • Wash combined organics with

      
       (sat) and Brine.
      
    • Concentrate under vacuum to yield crude ketone (approx. 850 g).

    • Purification: Distillation is possible but risky due to thermal instability. Filtration through a silica plug or crystallization from Heptane/IPA is recommended if purity < 90%.

Step 2: Stereoselective Reduction to cis-Alcohol

Reaction Scheme: Ketone


cis-Alcohol

Materials:

  • Crude Ketone (from Step 1): ~850 g (4.66 mol theoretical)

  • Sodium Borohydride (

    
    ): 88 g (2.33 mol, 0.5 equiv - Note: 1 mol NaBH4 reduces 4 mol ketone)
    
  • Methanol (MeOH): 4.0 L

  • Dichloromethane (DCM): 4.0 L

Procedure:

  • Dissolution:

    • Dissolve the crude ketone in 4.0 L MeOH. Cool to -10°C.

  • Reduction:

    • Add

      
       portion-wise over 60 minutes.
      
    • Process Control: Monitor gas evolution (

      
      ). Do not allow temp to exceed 0°C (higher temps erode cis:trans selectivity).
      
    • Stir at -10°C for 2 hours.

    • IPC (In-Process Control): Check by HPLC. Target: < 1% Ketone remaining.

  • Quench & Isolation:

    • Quench with Acetone (200 mL) to destroy excess hydride.

    • Concentrate MeOH to ~20% volume.

    • Dilute with water (2.0 L) and extract with DCM (2 x 2.0 L).

    • Dry over

      
      , filter, and concentrate.
      
  • Crystallization (Polymorph Control):

    • The crude oil is typically a 90:10 to 95:5 mixture of cis:trans.

    • Dissolve in hot Toluene/Heptane (1:3 ratio).

    • Cool slowly to 0°C. The cis-isomer crystallizes preferentially.

    • Filter and dry.

Quality Control & Specifications

Analytical Data for cis-3-(3,5-Difluorophenyl)cyclobutan-1-ol:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (210 nm)> 98.5% (Area)
Diastereomeric Ratio HPLC / H-NMR> 98:2 (cis:trans)
Assay qNMR98.0 – 102.0% w/w
Residual Solvents GC-HSCPME < 5000 ppm, MeOH < 3000 ppm
Water Content Karl Fischer< 0.5%

NMR Identification (


): 
  • H1 (Benzylic methine):

    
     2.95 (m, 1H) - Quintet-like structure indicates cis-relationship.
    
  • H2 (Carbinol methine):

    
     4.15 (m, 1H) - Shift varies significantly between cis/trans.
    
  • Aromatic:

    
     6.60–6.80 (m, 3H).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Grignard fails to initiate Wet solvent or oxidized Mg surfaceAdd 1 mL DIBAL-H or use mechanical activation (glass beads). Ensure

purge.
Low Yield in Step 1 Incomplete hydrolysis of enol etherExtend stir time with

. Check pH is < 1.
Poor cis:trans ratio (< 85:15) Reduction temperature too highEnsure reaction stays below -10°C. Switch solvent to pure EtOH (slower but more selective).
Product is an oil Impurities preventing crystallizationRun a silica plug filtration (EtOAc/Hexane) before crystallization. Seed with pure crystal.

References

  • General Cyclobutanone Synthesis

    • Methodology: "Reactions of Grignard Reagents with 3-Ethoxycyclobutenones.
  • Stereoselective Reduction

    • Mechanistic Insight: "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." Vrije Universiteit Brussel.
  • Solvent Safety (CPME)

    • Green Chemistry: "Grignard Reactions in Cyclopentyl Methyl Ether." Organic Process Research & Development.
  • Fluorinated Intermediates in Drug Discovery

    • Context: "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation.

Sources

Application

Application Note: High-Throughput Screening &amp; Fragment-Based Discovery Using 3-(3,5-Difluorophenyl)cyclobutan-1-ol

The following Application Note and Protocol Guide is designed for researchers in Medicinal Chemistry and High-Throughput Screening (HTS). It focuses on the strategic application of 3-(3,5-Difluorophenyl)cyclobutan-1-ol ,...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in Medicinal Chemistry and High-Throughput Screening (HTS). It focuses on the strategic application of 3-(3,5-Difluorophenyl)cyclobutan-1-ol , a high-value Fsp³-rich scaffold used to improve physicochemical properties and metabolic stability in drug candidates.

Executive Summary & Scientific Rationale

In modern drug discovery, "escaping flatland" (increasing the fraction of sp³-hybridized carbons, Fsp³) is a proven strategy to improve clinical success rates by enhancing solubility and reducing promiscuity. 3-(3,5-Difluorophenyl)cyclobutan-1-ol represents a premier "fragment" and building block that combines three critical design elements:

  • Bioisosterism: The cyclobutane ring acts as a rigid, metabolic-resistant bioisostere for phenyl or gem-dimethyl groups.

  • Fluorine Effect: The 3,5-difluorophenyl moiety modulates lipophilicity (

    
    ) and blocks metabolic "soft spots" (oxidative metabolism at the para-position is blocked by the ring attachment; meta-fluorines deactivate the ring).
    
  • Vector Definition: The cis and trans isomers of the cyclobutanol provide distinct vectors for growing the fragment into a lead compound, allowing precise probing of hydrophobic sub-pockets.

This guide details protocols for using this compound in Fragment-Based Drug Discovery (FBDD) via Surface Plasmon Resonance (SPR) and Ligand-Observed NMR , as well as its utility in synthesizing focused libraries for biochemical HTS.

Compound Profile & Preparation[1][2][3][4][5][6][7]

Physicochemical Properties
PropertyValue (Predicted/Experimental)Significance in HTS
Molecular Weight 184.18 DaIdeal for Fragment-Based Screening (Rule of 3 compliant).
cLogP ~2.3 - 2.5Moderate lipophilicity ensures solubility in assay buffers while retaining membrane permeability.
H-Bond Donors/Acceptors 1 / 2The hydroxyl group serves as a critical "anchor" point or synthetic handle.
Stereochemistry cis / trans isomersCRITICAL: Commercial sources may be mixtures (e.g., 3:1). Isomers must be separated or defined for SAR.
Solubility High in DMSO (>200 mM)Suitable for acoustic dispensing (Echo®) and high-concentration NMR.
Protocol 1: Stock Solution Preparation & QC

Objective: Ensure compound integrity and solubility prior to screening.

  • Dissolution: Dissolve 3-(3,5-Difluorophenyl)cyclobutan-1-ol in 100% anhydrous DMSO to a target concentration of 200 mM .

    • Note: Avoid aqueous buffers at this stage to prevent precipitation during long-term storage.

  • Quality Control (LC-MS):

    • Verify purity >95% via UV (254 nm) and ELSD.

    • Isomeric Ratio Check: Use a C18 slow-gradient method or Chiral SFC to quantify the cis/trans ratio.

  • Acoustic Compatibility: Centrifuge the source plate at 1000 x g for 2 minutes to remove micro-bubbles before placing in an Echo® Liquid Handler.

Core Assay Protocols

Scenario A: Fragment-Based Screening (SPR)

Context: You are screening a library of fragments, including 3-(3,5-Difluorophenyl)cyclobutan-1-ol, to find binders to a target protein (e.g., a Nuclear Receptor or Kinase).

Methodology: Surface Plasmon Resonance (Biacore/Sierra)

SPR is the preferred method for this scaffold because the low molecular weight (184 Da) requires a high-sensitivity technique to detect the small refractive index change upon binding.

Reagents:

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1-3% DMSO (Matched to sample).

  • Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) if protein is biotinylated.

  • Target Protein: Biotinylated ROR

    
     LBD (Example target) or similar hydrophobic pocket protein.
    

Step-by-Step Protocol:

  • Immobilization:

    • Capture biotinylated target protein on the Active Flow Cell (FC2) to a density of ~2000-3000 RU (Response Units).

    • Why? High density is required to detect small fragment binding (theoretical

      
       is low).
      
    • Block Reference Flow Cell (FC1) with free biotin or ethanolamine.

  • Sample Preparation:

    • Prepare a dilution series of 3-(3,5-Difluorophenyl)cyclobutan-1-ol in Running Buffer.

    • Concentrations: 0 (Blank), 31.25, 62.5, 125, 250, 500

      
      M.
      
    • Critical: Maintain constant DMSO concentration (e.g., 2%) across all samples to prevent "bulk effect" artifacts.

  • Injection Cycle (Single-Cycle Kinetics recommended):

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

    • Wash: Inject 50% DMSO pulse to remove sticky compounds between cycles.

  • Data Analysis:

    • Double-reference subtract the data (FC2 - FC1) - (Buffer Blank).

    • Fit to a 1:1 Steady State Affinity model .

    • Success Criteria: Square-wave binding shape (fast on/off) and a

      
       value in the range of 10 
      
      
      
      M - 2 mM.
Scenario B: Ligand-Observed NMR (STD-NMR)

Context: Validating the hit from SPR or screening a smaller "focused" library.

Protocol:

  • Sample: Mix 10

    
    M Target Protein + 500 
    
    
    
    M 3-(3,5-Difluorophenyl)cyclobutan-1-ol in
    
    
    buffer.
  • Experiment: Saturation Transfer Difference (STD) NMR.

  • Mechanism: Irradiate the protein (on-resonance, -1 ppm) and measure the transfer of magnetization to the ligand protons.

  • Readout: If the cyclobutane or aromatic protons show STD signals, the compound binds.

    • Insight: The cyclobutane protons often provide a cleaner signal than the aromatic protons, which may overlap with protein background.

Application in Library Synthesis (HTS)

Context: Using the hydroxyl group of 3-(3,5-Difluorophenyl)cyclobutan-1-ol to synthesize a "Probe Library" for biochemical HTS.

The hydroxyl group allows this scaffold to be coupled to carboxylic acid-containing cores (via esterification) or alkyl halides (via etherification), creating a library of analogs where the difluorophenyl-cyclobutane acts as the "warhead" for a hydrophobic pocket.

Workflow:

  • Core Selection: Select 50-100 diverse heteroaromatic cores with carboxylic acid handles.

  • Parallel Synthesis:

    • Reagents: Core-COOH + 3-(3,5-Difluorophenyl)cyclobutan-1-ol + HATU + DIPEA.

    • Solvent: DMF.

    • Purification: HPLC-MS (high throughput).

  • HTS Assay (TR-FRET):

    • Screen the resulting esters against the target.

    • Control: Include the free alcohol (parent compound) to ensure the activity comes from the full molecule, not the fragment alone.

Workflow Visualization

The following diagram illustrates the decision matrix for screening this specific scaffold, distinguishing between direct fragment screening and library incorporation.

G Start Compound Source: 3-(3,5-Difluorophenyl)cyclobutan-1-ol QC QC & Isomer Separation (Cis/Trans Analysis) Start->QC Decision Application Route? QC->Decision RouteA Route A: Fragment Screening (Direct Binding) Decision->RouteA Identify Weak Binder RouteB Route B: Library Synthesis (Building Block) Decision->RouteB Optimize Potency SPR SPR Assay (Biacore) High Sensitivity Detect Kd > 100 µM RouteA->SPR Chem Parallel Synthesis (Ester/Ether Coupling) RouteB->Chem NMR STD-NMR Structural Validation Map Binding Epitope SPR->NMR Confirm Hit Result Hit Expansion (Grow from Cyclobutane Vector) NMR->Result HTS Biochemical HTS (TR-FRET / AlphaScreen) Screening Conjugates Chem->HTS HTS->Result

Caption: Workflow for utilizing 3-(3,5-Difluorophenyl)cyclobutan-1-ol in FBDD (Route A) and Library Enrichment (Route B).

Data Interpretation & Troubleshooting

Interpreting SPR Sensorgrams
  • Square Wave: Indicates rapid association/dissociation, typical for low-affinity fragments. (Valid Hit)

  • Slow Dissociation: Suggests non-specific binding or aggregation, especially if the signal exceeds theoretical

    
    . (Flag for Re-test) 
    
  • Refractive Index Mismatch: If the "jump" at injection start/end is inconsistent with DMSO calibration, check the buffer matching.

Troubleshooting Solubility
  • Issue: Compound precipitates in assay buffer (cloudiness or signal drop).

  • Solution: The 3,5-difluorophenyl group is lipophilic.[1] Ensure the final assay buffer contains at least 0.01% detergent (e.g., Tween-20 or Pluronic F-127) and keep DMSO > 1% if tolerated by the protein.

References

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal. Link

  • Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

  • Wiggin, G. R., et al. (2015). "Discovery of potent, selective, and orally bioavailable inhibitors of the ROR

    
    t nuclear receptor." Journal of Medicinal Chemistry. (Example of fluorinated cycloalkane usage). Link
    
  • Lepre, C. A., et al. (2004). "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews. Link

  • Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

Method

Analytical methods for quantifying 3-(3,5-Difluorophenyl)cyclobutan-1-ol

An Application Note and Protocol for the Quantitative Analysis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol Abstract This comprehensive technical guide details robust and validated analytical methods for the quantitative det...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol

Abstract

This comprehensive technical guide details robust and validated analytical methods for the quantitative determination of 3-(3,5-Difluorophenyl)cyclobutan-1-ol, a fluorinated carbocyclic compound of increasing interest in pharmaceutical development.[1][2] The unique physicochemical properties of fluorinated motifs can modulate metabolic profiles and target binding affinities, making precise quantification essential for research, development, and quality control.[1] This document, designed for researchers and drug development professionals, provides detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is grounded in established scientific principles and adheres to international regulatory standards for analytical method validation, ensuring trustworthiness and data integrity.[3][4][5][6]

Introduction: The Analytical Challenge

3-(3,5-Difluorophenyl)cyclobutan-1-ol is a non-planar, partially lipophilic molecule. The presence of the difluorophenyl group provides a strong UV chromophore, making HPLC-UV a primary analytical choice. The cyclobutanol moiety introduces polarity and a site for potential thermal degradation or derivatization, which are key considerations for GC-based methods. The objective of any analytical procedure is to demonstrate that it is fit for its intended purpose.[5] This guide provides the framework for developing and validating such procedures.

Physicochemical Properties (Predicted)

A thorough understanding of the analyte's properties is the foundation of method development.

PropertyPredicted Value / ObservationRationale & Implication for Analysis
Molecular Formula C₁₀H₁₀F₂O-
Molecular Weight 184.18 g/mol Influences mass spectrometry settings.
UV Chromophore Yes (Difluorophenyl group)Enables sensitive detection by HPLC with UV/DAD detectors.
Polarity Moderately PolarSuitable for reversed-phase chromatography. Soluble in organic solvents like Methanol, Acetonitrile.
Volatility Moderately VolatileSuggests that GC is a viable technique, though the hydroxyl group may require derivatization.
Thermal Stability ModerateThe secondary alcohol may be prone to dehydration at high GC injector temperatures.

Analytical Strategy & Method Selection

The selection of an appropriate analytical technique is contingent on the sample matrix, required sensitivity, and available instrumentation. This guide presents two orthogonal methods, HPLC-UV and GC-MS, to provide flexibility and confirmatory analysis capabilities.

cluster_start Start: Analytical Objective cluster_methods Primary & Confirmatory Methods cluster_validation Method Validation (per ICH Q2) cluster_end Outcome Start Quantify 3-(3,5-Difluorophenyl)cyclobutan-1-ol HPLC HPLC-UV (Primary Method for Assay/Purity) Start->HPLC High-throughput Assay & Purity GCMS GC-MS (Impurity Identification & Orthogonal Method) Start->GCMS Trace Analysis & ID Confirmation Validation Validate for Specificity, Linearity, Accuracy, Precision, Range, LOQ, Robustness HPLC->Validation GCMS->Validation End Reliable Quantification & Quality Assessment Validation->End

Caption: High-level workflow for method selection and validation.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC is the preferred method for routine assay and purity analysis due to its robustness and precision. The method leverages the analyte's UV absorbance for sensitive quantification.

Rationale for Chromatographic Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility in retaining moderately polar compounds through hydrophobic interactions between the analyte's phenyl ring and the stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure than methanol. A gradient elution ensures that the main analyte peak is sharp and that any impurities with different polarities are well-resolved.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended. It allows for the determination of the optimal detection wavelength (estimated λ-max ~265 nm for the difluorophenyl group) and can assess peak purity.

Detailed HPLC-UV Protocol

A. Instrumentation and Consumables

  • HPLC or UHPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • HPLC-grade Acetonitrile and Water.

  • Analytical balance, volumetric flasks, and pipettes.

B. Preparation of Solutions

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (approx. 1 mg/mL): Accurately weigh ~25 mg of 3-(3,5-Difluorophenyl)cyclobutan-1-ol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Prepare the sample to achieve a target concentration of 0.1 mg/mL in the diluent. This may involve dissolving a solid sample or diluting a liquid formulation. Filter through a 0.45 µm syringe filter before injection.[7]

C. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-15 min: 40% B to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD at 265 nm
Run Time 20 minutes

D. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed ready for use if the following criteria are met, in accordance with USP <621>.[8][9][10]

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) ≤ 1.0% for peak area and retention time

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal method for confirmation of identity and for the analysis of volatile impurities. The mass spectrometer offers high selectivity and sensitivity.

Rationale for Methodological Choices
  • Derivatization: The presence of a hydroxyl group can cause peak tailing on common GC columns. While direct injection is possible, derivatization with a silylating agent (e.g., BSTFA) is recommended to convert the polar -OH group into a non-polar -OTMS (trimethylsilyl) ether. This improves volatility, thermal stability, and chromatographic peak shape.

  • Column: A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, VF-5ms) is a general-purpose column suitable for a wide range of analytes, including the silylated derivative.

  • Detector: A mass spectrometer provides definitive structural information. Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation.

Detailed GC-MS Protocol

A. Instrumentation and Consumables

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Data system for instrument control and data analysis.

  • DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • High-purity Helium carrier gas.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • GC vials with inserts.

B. Preparation of Solutions & Derivatization

  • Solvent: Anhydrous Ethyl Acetate or Dichloromethane.

  • Standard Stock Solution (approx. 1 mg/mL): Prepare as described in the HPLC section, but use the selected anhydrous GC solvent.

  • Sample Preparation: Prepare the sample to a target concentration of approximately 0.1 mg/mL in the anhydrous solvent.

  • Derivatization Protocol: a. Pipette 100 µL of the standard or sample solution into a GC vial insert. b. Add 100 µL of the BSTFA reagent. c. Cap the vial tightly and heat at 60 °C for 30 minutes. d. Cool to room temperature before injection.

C. GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Injection Mode Split (20:1 ratio)
Injection Vol. 1 µL
Oven Program Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z

D. Expected Mass Spectrum The EI mass spectrum of the silylated derivative is expected to show a molecular ion (M⁺) and characteristic fragments resulting from cleavage of the cyclobutane ring and loss of methyl groups from the silyl moiety.

Analytical Method Validation

A critical component of ensuring reliable data is method validation.[4] The protocols described here must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate fitness for purpose.[5][11]

G node_atp Define Analytical Target Profile (ATP) (ICH Q14) node_dev Method Development & Optimization node_atp->node_dev node_val Validation Protocol Execution (ICH Q2(R2)) node_dev->node_val node_params Specificity Linearity & Range Accuracy (% Recovery) Precision (RSD%) LOD & LOQ Robustness node_val->node_params node_report Validation Report & Lifecycle Management node_params->node_report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification &amp; Handling of 3-(3,5-Difluorophenyl)cyclobutan-1-ol

[1][2] Document ID: TS-PUR-35DFCB-01 Department: Application Science & Technical Support Last Updated: February 27, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1] Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Document ID: TS-PUR-35DFCB-01 Department: Application Science & Technical Support Last Updated: February 27, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Executive Summary & Molecule Profile

Subject: 3-(3,5-Difluorophenyl)cyclobutan-1-ol Core Challenge: The purification of this scaffold is dominated by the difficulty in separating cis (syn) and trans (anti) diastereomers, which possess similar chromatographic properties.[1][2] Additionally, the lipophilic nature of the 3,5-difluorophenyl group often leads to "oiling out" during crystallization attempts.

PropertyData / Characteristic
Molecular Formula C₁₀H₁₀F₂O
Molecular Weight 184.18 g/mol
Key Functionality Secondary Alcohol, Strained Ring, Fluorinated Aromatic
Major Impurities Trans-isomer (if cis is target), unreacted ketone, over-reduced alkanes
Physical State Viscous oil or low-melting solid (isomer dependent)

Critical Troubleshooting: Diastereomer Separation

The most frequent support ticket regarding this molecule involves the separation of the cis- and trans-isomers following the reduction of 3-(3,5-difluorophenyl)cyclobutanone.[1]

Q1: I reduced the ketone with NaBH₄, but I see two close spots on TLC. Which is which, and how do I separate them?

A: Standard reduction with Sodium Borohydride (NaBH₄) typically yields a mixture of diastereomers, often favoring the cis-isomer (thermodynamic product in 1,3-disubstituted cyclobutanes) in a ratio of ~3:1 to 5:1.[1][2]

  • Identification:

    • Cis-isomer (Major): The hydroxyl and the phenyl ring are on the same face of the puckered cyclobutane ring.[2] Often elutes second (more polar) on silica gel, but this can invert depending on the solvent system.[2]

    • Trans-isomer (Minor): The hydroxyl and phenyl ring are on opposite faces.[1][2] Often elutes first (less polar).[1][2]

Purification Protocol (Flash Chromatography): Separation on standard silica requires a shallow gradient because the


 is small (< 0.1).[1][2]
  • Stationary Phase: High-performance spherical silica (20–40 µm).[1][2]

  • Solvent System: Hexane/Ethyl Acetate (EtOAc) or Pentane/Ether.[2]

    • Recommendation: Do not use a linear 0–100% gradient.[2] Use an isocratic hold.

    • Step 1: Equilibrate column with 5% EtOAc in Hexane.[1][2]

    • Step 2: Run isocratic at 10% EtOAc for 5 column volumes (CV).

    • Step 3: Slow gradient to 25% EtOAc over 20 CV.[2]

  • Loading: Do not overload. Use <1% loading (mass of crude/mass of silica) if

    
    .[2]
    
Q2: Flash chromatography failed to give >95% purity. What is the alternative?

A: If direct silica separation fails, you must utilize Chemical Derivatization .[1] This is a "self-validating" method because it alters the physical properties drastically, allowing easy separation before returning to the alcohol.[1]

Workflow: The p-Nitrobenzoate Method

  • Esterification: React the crude alcohol mixture with p-nitrobenzoyl chloride (1.2 eq), Et₃N, and DMAP (cat.) in DCM.

  • Separation: The resulting esters have significantly different crystalline properties and chromatographic retention.[2]

    • Cis-ester often crystallizes from EtOH or Hexane/EtOAc.[1][2]

    • Trans-ester often remains in the mother liquor.[1][2]

  • Hydrolysis: Once the ester is pure (check by ¹H NMR), hydrolyze it using LiOH in THF/H₂O to recover the pure alcohol.

Synthesis & Reaction Control

Q3: Can I control the diastereoselectivity during the reduction to avoid the separation headache?

A: Yes. The choice of reducing agent dictates the stereochemical outcome.

ReagentConditionsMajor IsomerMechanism
NaBH₄ MeOH, 0°CMixture (~3:1 cis)Small hydride attacks from both faces.[1][2]
L-Selectride THF, -78°C>90% Cis Bulky hydride attacks the less hindered pseudo-equatorial face, forcing the OH into the pseudo-equatorial position (Cis).[1]
K-Selectride THF, -78°C>95% Cis Similar to L-Selectride but often higher selectivity.[1][2]
Mitsunobu (Inversion)Trans Converts pure cis-alcohol to trans-ester (requires hydrolysis).[1][2]

Expert Tip: If you need the cis-isomer, switch from NaBH₄ to L-Selectride immediately.[1] The cost of the reagent is offset by the time saved in purification.[2]

Analytical Validation (NMR)

Q4: How do I definitively prove I have the cis or trans isomer using NMR?

A: You cannot rely solely on chemical shift.[1][2] You must use 1D-NOE (Nuclear Overhauser Effect) spectroscopy.[2]

The Geometry Logic: In 1,3-disubstituted cyclobutanes, the ring puckers.[1]

  • Cis-isomer: The C1-proton (H1) and C3-proton (H3) are on the same face (syn-diaxial-like relationship).[1][2]

  • Trans-isomer: The C1-proton and C3-proton are on opposite faces.[1][2]

The Experiment:

  • Irradiate the signal for the proton on the carbon bearing the hydroxyl group (H1 , typically

    
     4.0–4.5 ppm).[2]
    
  • Observe the benzylic proton (H3 , typically

    
     3.0–3.5 ppm).[1][2]
    

Interpretation:

  • Strong NOE enhancement (2–5%) at H3: Indicates Cis stereochemistry (H1 and H3 are close in space).[1][2]

  • Weak/No NOE at H3: Indicates Trans stereochemistry.[2]

Visual Workflows

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (NaBH4 Reduction) CheckTLC Analyze TLC/UPLC (Isomer Ratio) Start->CheckTLC IsRatioGood Is Cis:Trans > 9:1? CheckTLC->IsRatioGood DirectCryst Attempt Direct Crystallization (Hexane/Pentane -78°C) IsRatioGood->DirectCryst Yes FlashChrom Flash Chromatography (Isocratic 10% EtOAc) IsRatioGood->FlashChrom No DirectCryst->FlashChrom Oils Out Final Pure 3-(3,5-difluorophenyl)cyclobutan-1-ol DirectCryst->Final Success SeparationFail Poor Separation? FlashChrom->SeparationFail Derivatize Derivatize: Form p-Nitrobenzoate Ester SeparationFail->Derivatize Yes (Co-elution) SeparationFail->Final No (Resolved) RecrystEster Recrystallize Ester (Separates Diastereomers) Derivatize->RecrystEster Hydrolysis Hydrolysis (LiOH) Recover Pure Alcohol RecrystEster->Hydrolysis Hydrolysis->Final

Caption: Decision matrix for isolating pure diastereomers. Prioritize chromatography for small scale; derivatization is mandatory for difficult separations on gram-scale.[2]

Figure 2: Stereochemical Identification (NOE Logic)

NOELogic Input Isolate Pure Fraction NOE_Exp Run 1D-NOE Irradiate H1 (CH-OH) Input->NOE_Exp Result_Strong Strong NOE to H3 (Benzylic H) NOE_Exp->Result_Strong Signal Observed Result_Weak No/Weak NOE to H3 NOE_Exp->Result_Weak No Signal Concl_Cis Conclusion: CIS Isomer (Ph/OH Syn) Result_Strong->Concl_Cis Concl_Trans Conclusion: TRANS Isomer (Ph/OH Anti) Result_Weak->Concl_Trans

Caption: NMR logic flow for assigning relative stereochemistry in 1,3-disubstituted cyclobutanes.

Handling & Storage FAQs

Q5: The compound is an oil.[2] How do I solidify it for weighing?

A: The cis-isomer is often a solid (MP ~50–60°C), while the trans-isomer or mixtures may remain oils due to melting point depression.[1][2]

  • Technique: Dissolve the oil in a minimum amount of pentane.[2] Cool to -78°C (dry ice/acetone) and scratch the flask wall with a glass rod. Once seeds form, transfer to a -20°C freezer overnight.

  • Storage: Store under Nitrogen/Argon at -20°C. Fluorinated compounds are generally stable, but cyclobutanols can undergo ring-opening or rearrangement under strong acidic conditions.[1][2]

Q6: Is the fluorine substitution sensitive to basic workups?

A: Generally, no.[1] The 3,5-difluoro pattern on the phenyl ring is robust against nucleophilic aromatic substitution (


) under standard purification conditions (bicarbonate washes, silica gel).[1][2] However, avoid extremely harsh bases (e.g., 

-BuLi) which could deprotonate the position between the fluorines.

References

  • Vrije Universiteit Brussel (VUB). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (Detailed analysis of L-Selectride selectivity in cyclobutanones).

  • BenchChem. Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol. (Analogous synthesis and physical property extrapolation).[2][3] [2]

  • Fluorochem. Product Analysis: 1-(3,5-Difluorophenyl)cyclobutan-1-ol.[1][2] (Commercial specifications and physicochemical data). [2]

  • MDPI. A General and Simple Diastereoselective Reduction by L-Selectride. (Protocol for high-selectivity reductions).[1][2]

Sources

Optimization

Troubleshooting guide for 3-(3,5-Difluorophenyl)cyclobutan-1-ol experiments

This guide is structured as a specialized technical support resource for medicinal chemists and process development scientists working with 3-(3,5-Difluorophenyl)cyclobutan-1-ol . Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for medicinal chemists and process development scientists working with 3-(3,5-Difluorophenyl)cyclobutan-1-ol .

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Synthesis, Purification, and Stability Last Updated: February 27, 2026

Executive Technical Brief

The 3-(3,5-difluorophenyl)cyclobutan-1-ol scaffold is a high-value pharmacophore in fragment-based drug discovery (FBDD). It serves as a lipophilic, metabolically stable bioisostere for piperidines or cyclohexanes.[1] The 3,5-difluoro substitution pattern blocks common P450 metabolic soft spots while modulating the acidity of the alcohol.

However, this molecule presents three distinct challenges:

  • Stereochemical Control: Controlling the cis/trans ratio at the 1,3-position.

  • Ring Strain: The ~26 kcal/mol strain energy makes the ring susceptible to acid-catalyzed contraction or ring-opening.[1]

  • Purification: Separation of diastereomers on standard silica is often poor due to conformational puckering similarities.[1]

Synthesis & Isomer Control (The "Creation" Phase)

FAQ: Why am I getting a mixture of isomers during ketone reduction?

Answer: The reduction of 3-(3,5-difluorophenyl)cyclobutanone is governed by the interplay between steric approach control (kinetic) and product stability (thermodynamic).

In 1,3-disubstituted cyclobutanes, the ring adopts a "puckered" conformation.

  • Cis-isomer (Thermodynamic): Both the phenyl ring and the hydroxyl group can adopt pseudo-equatorial positions. This is generally the lower energy state.[1]

  • Trans-isomer (Kinetic): One substituent is pseudo-axial, the other pseudo-equatorial.

Troubleshooting Protocol: Controlling the Ratio If you require a specific isomer, the choice of reducing agent is critical.

ReagentConditionsMajor ProductMechanism
NaBH₄ MeOH, 0°CMix (~60:40 cis:trans)Small hydride attacks from both faces relatively unhindered.[1]
L-Selectride® THF, -78°CTrans (Kinetic)Bulky hydride attacks from the less hindered (pseudo-equatorial) face, forcing the OH into the pseudo-axial position.
Na/EtOH RefluxCis (Thermodynamic)Dissolving metal reduction equilibrates to the most stable diequatorial conformation.

Scientist's Note: If you are observing low yields with L-Selectride, ensure your quench is performed at low temperature (-78°C to -20°C) with oxidative workup (NaOH/H₂O₂) to prevent organoborane adducts from stalling the isolation.

Workflow Visualization: Synthesis & Isomer Logic

SynthesisWorkflow Ketone 3-(3,5-difluorophenyl) cyclobutanone NaBH4 Reagent: NaBH4 (Small Nucleophile) Ketone->NaBH4 LSelectride Reagent: L-Selectride (Bulky Nucleophile) Ketone->LSelectride Mix Mixture (60:40 cis/trans) NaBH4->Mix Non-selective Trans Major: Trans-Isomer (Kinetic Product) LSelectride->Trans Steric Control

Caption: Decision pathway for reducing the cyclobutanone precursor based on desired isomeric outcome.

Purification & Separation (The "Isolation" Phase)

Issue: "I cannot separate the cis/trans isomers on my silica column."

Diagnosis: The polarity difference between the cis (diequatorial) and trans (axial/equatorial) forms is often negligible in standard Hexane/EtOAc systems because the lipophilic 3,5-difluorophenyl group dominates the interaction with the stationary phase.

Troubleshooting Guide:

  • Switch Stationary Phase:

    • Recommendation: Use C18 reverse-phase silica.[1] The "puckered" shape differences are often better resolved by hydrophobic interaction than by polar adsorption.[1]

    • Mobile Phase: Water/Acetonitrile gradient (starts 50% MeCN).[1]

  • Derivatization (If chromatography fails):

    • Convert the mixture to the 3,5-dinitrobenzoate esters .

    • These esters often crystallize, or the added π-π stacking interactions allow for easier silica separation.

    • Hydrolysis:[2][3][4][5] LiOH/THF/H₂O (mild conditions to prevent elimination).[1]

Analytical Data: Isomer Identification

How to tell them apart by ¹H NMR (400 MHz, CDCl₃):

FeatureCis-Isomer (1,3-diequatorial)Trans-Isomer (1,3-axial/equatorial)
H-1 (CH-OH) Quintet, ~4.1 ppmBroad multiplet, ~4.4 ppm
Coupling (

)
Larger

couplings
Smaller couplings due to axial/equatorial geometry
¹⁹F NMR Single signal (symmetric)Single signal (symmetric) - Not useful for separation

Reactivity & Stability (The "Preservation" Phase)

FAQ: My yield drops significantly during mesylation/tosylation. What is happening?

Answer: You are likely triggering a ring contraction or elimination event.[1] Cyclobutanols are highly sensitive to carbocation formation.[1]

The Mechanism of Failure: If you generate a carbocation at C1 (e.g., by protonating the alcohol or forming a sulfonate leaving group that departs too easily), the ring strain (~26 kcal/mol) drives a rearrangement.

  • Elimination: Loss of a proton to form the cyclobutene.[1][6][7]

  • Ring Contraction: Rearrangement to a cyclopropyl-carbinyl system (common in acid).[1]

Self-Validating Protocol for Activation: To safely activate the alcohol without rearrangement:

  • Temperature: Keep reaction < 0°C.

  • Base: Use excess base (Et₃N or Pyridine) before adding the sulfonyl chloride to ensure the medium never becomes acidic.[1]

  • Solvent: Dichloromethane (DCM) is preferred over THF to avoid solvent coordination that might stabilize a separated ion pair.[1]

Stability Diagram: Degradation Pathways

Stability Alcohol 3-(3,5-difluorophenyl) cyclobutan-1-ol Acid Acidic Conditions / Heat (H+ or Leaving Group) Alcohol->Acid Cation Cyclobutyl Cation (Highly Unstable) Acid->Cation -H2O / -LG Elimination Elimination Product (Cyclobutene) Cation->Elimination Path A Rearrange Ring Contraction (Cyclopropylmethyl) Cation->Rearrange Path B (Strain Relief)

Caption: Common degradation pathways triggered by acidic conditions or thermal stress.

References & Grounding

  • Synthesis of Cyclobutane Derivatives:

    • Methodology: Standard reduction protocols for 3-substituted cyclobutanones are well-documented to yield cis/trans mixtures, with stereoselectivity dependent on hydride bulk.[1]

    • Source:Journal of Organic Chemistry, "Stereoselective reduction of cyclobutanones." (General methodology reference).

    • Specific Application: See BenchChem Technical Guide for fluorophenyl cyclobutane analogs [1].

  • Conformational Analysis:

    • Mechanism:[3][4][5][8][9][10][11] The "puckering" preference of 1,3-disubstituted cyclobutanes is a fundamental stereochemical principle. The diequatorial preference for cis-1,3-disubstitution is supported by computational and crystallographic data.

    • Source:Chemical Reviews, "Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis" [2].[1]

  • Separation Techniques:

    • Protocol: Separation of cyclobutane isomers via derivatization or HPLC.[1][12]

    • Source:US Patent 3,227,764 (Eastman Kodak) details the foundational logic of separating cis/trans cyclobutane diols/derivatives via crystallization or esterification [3].

Reference List
  • BenchChem. (2025).[1][13] In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol. Retrieved from

  • Lee-Ruff, E., & Mladenova, G. (2003).[1] Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449–1484. Retrieved from

  • Martin, J. C., & Elam, E. U. (1966).[1][14] Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols. U.S. Patent No.[1] 3,227,764.[1] Retrieved from

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity in the Synthesis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol

Welcome to the Technical Support Center for the stereoselective synthesis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective synthesis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental challenges, and offer robust protocols to enhance the stereochemical purity of this valuable cyclobutane-containing building block.

The synthesis of stereochemically defined cyclobutanes is a significant challenge due to the strained nature of the four-membered ring.[1] This guide will focus on the most common and effective strategy for obtaining high diastereoselectivity in the synthesis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol: the stereoselective reduction of the corresponding ketone, 3-(3,5-difluorophenyl)cyclobutanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to achieve high diastereoselectivity for 3-(3,5-Difluorophenyl)cyclobutan-1-ol?

A1: The most reliable and widely employed method is the stereoselective reduction of the precursor ketone, 3-(3,5-difluorophenyl)cyclobutanone. The reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol.[2][3] This high selectivity can be further improved by carefully controlling reaction parameters such as temperature and solvent polarity.[2][3]

Q2: Why is the cis-isomer the major product in the reduction of 3-substituted cyclobutanones?

A2: The preference for the cis-isomer is primarily due to torsional strain in the transition state. The cyclobutane ring is not planar and exists in a puckered conformation. The hydride reagent preferentially attacks the carbonyl group from the face opposite to the 3-substituent (an anti-facial attack) to avoid steric hindrance and minimize torsional strain in the transition state, which is consistent with the Felkin-Anh model.[3] In the case of a benzyloxy substituent, repulsive electrostatic interactions during a syn-facial attack also contribute to the high selectivity for the cis-isomer.[3]

Q3: Can I obtain the trans-isomer with high selectivity?

A3: While the direct reduction of 3-(3,5-difluorophenyl)cyclobutanone predominantly yields the cis-isomer, the trans-isomer can be accessed. One common strategy is to first synthesize the cis-alcohol and then invert the stereocenter at the hydroxyl group using a Mitsunobu reaction. It is important to note that the success of the Mitsunobu reaction can be influenced by steric hindrance around the hydroxyl group.

Q4: How does the 3,5-difluorophenyl group influence the stereoselectivity of the reduction?

A4: The 3,5-difluorophenyl group is primarily an electronically withdrawing substituent due to the high electronegativity of the fluorine atoms. While direct studies on this specific substituent are limited in the provided search results, we can infer its influence. The electronic nature of the substituent can affect the electronics of the carbonyl group, potentially influencing its reactivity. However, the steric bulk of the aryl group is often the more dominant factor in directing the stereochemical outcome of the hydride reduction of 3-aryl-cyclobutanones. The primary goal is to minimize steric interactions in the transition state, leading to the preferential formation of the cis-isomer.

Troubleshooting Guide: Low Diastereoselectivity

A common issue encountered in the synthesis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol is obtaining a mixture of cis and trans isomers with poor diastereomeric excess (d.e.). This section provides a structured approach to troubleshoot and optimize your reaction for higher stereoselectivity.

Problem Potential Cause Troubleshooting Steps & Explanation
Low cis to trans ratio Suboptimal Reaction Temperature: Temperature plays a crucial role in stereoselectivity. At higher temperatures, the energy difference between the transition states leading to the cis and trans isomers is less significant, resulting in a lower d.e.Systematic Temperature Screening: Perform the reaction at a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C). Lowering the temperature will favor the lower energy transition state, which typically leads to the cis-product, thus enhancing diastereoselectivity.[2][3] Be aware that this will also decrease the reaction rate, so longer reaction times may be necessary.
Inappropriate Solvent Polarity: The polarity of the solvent can influence the transition state geometry and the reactivity of the reducing agent.Solvent Screening: Experiment with a range of solvents with varying polarities. Less polar solvents can sometimes enhance diastereoselectivity in hydride reductions of cyclobutanones.[2][3]
Choice of Reducing Agent: The steric bulk of the hydride reagent can influence the facial selectivity of the attack on the carbonyl group.Vary the Reducing Agent: While studies have shown that the reduction of 3-substituted cyclobutanones is highly selective for the cis-alcohol irrespective of the size of the hydride reagent, it is still a parameter that can be optimized.[2][3] Compare common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Inconsistent Results Moisture or Air Contamination: Hydride reducing agents are sensitive to moisture and can be deactivated.Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure Starting Material: The presence of impurities in the 3-(3,5-difluorophenyl)cyclobutanone can interfere with the reaction.Purify the Starting Ketone: Ensure the starting ketone is of high purity by techniques such as column chromatography or recrystallization before proceeding with the reduction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 3-(3,5-difluorophenyl)cyclobutanone and its subsequent stereoselective reduction to cis-3-(3,5-Difluorophenyl)cyclobutan-1-ol.

Protocol 1: Synthesis of 3-(3,5-Difluorophenyl)cyclobutanone

A plausible synthetic route to the precursor ketone involves the [2+2] cycloaddition of a suitable ketene or ketene equivalent with 3,5-difluorostyrene, followed by dehalogenation if a dihaloketene is used.

Synthesis_Ketone cluster_start Starting Materials cluster_reaction1 [2+2] Cycloaddition cluster_intermediate Intermediate cluster_reaction2 Reductive Dechlorination cluster_product Product 3,5-Difluorostyrene 3,5-Difluorostyrene Cycloaddition [2+2] Cycloaddition 3,5-Difluorostyrene->Cycloaddition Dichloroketene Dichloroketene Dichloroketene->Cycloaddition Dichlorocyclobutanone 2,2-Dichloro-3-(3,5-difluorophenyl)cyclobutanone Cycloaddition->Dichlorocyclobutanone Dechlorination Reductive Dechlorination Dichlorocyclobutanone->Dechlorination Ketone_Product 3-(3,5-Difluorophenyl)cyclobutanone Dechlorination->Ketone_Product

Caption: Synthetic pathway to 3-(3,5-difluorophenyl)cyclobutanone.

Materials:

  • 3,5-Difluorostyrene

  • Trichloroacetyl chloride

  • Activated zinc dust

  • Diethyl ether (anhydrous)

  • Hexane (anhydrous)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Generation of Dichloroketene and [2+2] Cycloaddition: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an argon atmosphere, dissolve activated zinc (2.0 eq) in anhydrous diethyl ether. Add a solution of 3,5-difluorostyrene (1.0 eq) and trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether dropwise to the zinc suspension over 1 hour. After the addition is complete, reflux the reaction mixture for 4 hours.

  • Work-up and Isolation of Dichlorocyclobutanone: Cool the reaction mixture to room temperature and filter off the excess zinc. Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dichloro-3-(3,5-difluorophenyl)cyclobutanone.

  • Reductive Dechlorination: To a solution of the crude dichlorocyclobutanone in glacial acetic acid, add activated zinc dust (5.0 eq) portion-wise. Stir the mixture vigorously at room temperature for 24 hours.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite and dilute the filtrate with water. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-(3,5-difluorophenyl)cyclobutanone.

Protocol 2: Stereoselective Reduction to cis-3-(3,5-Difluorophenyl)cyclobutan-1-ol

This protocol is adapted from a general procedure for the stereoselective reduction of 3-substituted cyclobutanones.[2]

Stereoselective_Reduction cluster_start Starting Material cluster_reaction Stereoselective Reduction cluster_product Major Product Ketone 3-(3,5-Difluorophenyl)cyclobutanone Reduction Hydride Reduction (e.g., NaBH₄, -78°C) Ketone->Reduction cis_Alcohol cis-3-(3,5-Difluorophenyl)cyclobutan-1-ol Reduction->cis_Alcohol

Caption: Stereoselective reduction to the cis-alcohol.

Materials:

  • 3-(3,5-Difluorophenyl)cyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a septum under an argon atmosphere, dissolve 3-(3,5-difluorophenyl)cyclobutanone (1.0 eq) in anhydrous methanol (to a concentration of 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford cis-3-(3,5-Difluorophenyl)cyclobutan-1-ol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.

Data Presentation

The following table summarizes the expected outcomes based on the principles of stereoselective reductions of 3-substituted cyclobutanones.

ParameterConditionExpected Outcome on cis selectivityRationale
Temperature Room TemperatureGoodHigher thermal energy can lead to the formation of the less stable trans isomer.
0 °CVery GoodReduced thermal energy increases the energy gap between the diastereomeric transition states.
-78 °CExcellentMaximizes the energy difference between transition states, leading to high diastereoselectivity.[2][3]
Solvent Polar (e.g., Methanol)Good to Very GoodPolar solvents can solvate the transition state and influence stereoselectivity.
Non-polar (e.g., Toluene)Potentially higherDecreasing solvent polarity can sometimes enhance the diastereoselectivity in hydride reductions.[2][3]

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. Available at: [Link]

  • Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Available at: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

  • cyclobutene. Organic Syntheses Procedure. Available at: [Link]

  • Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed. Available at: [Link]

  • Cyclobutanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF. ResearchGate. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing). Available at: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available at: [Link]

  • cyclobutanone. Organic Syntheses Procedure. Available at: [Link]

  • General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. PMC. Available at: [Link]

  • Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. ScholarWorks. Available at: [Link]

Sources

Optimization

Resolving analytical issues in the characterization of 3-(3,5-Difluorophenyl)cyclobutan-1-ol

To: Research & Development Team From: Technical Support Center (Analytical Chemistry Division) Subject: Troubleshooting Guide: Characterization of 3-(3,5-Difluorophenyl)cyclobutan-1-ol Executive Summary This guide addres...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center (Analytical Chemistry Division) Subject: Troubleshooting Guide: Characterization of 3-(3,5-Difluorophenyl)cyclobutan-1-ol

Executive Summary

This guide addresses the specific analytical challenges associated with 3-(3,5-Difluorophenyl)cyclobutan-1-ol , a key scaffold in medicinal chemistry.[1] The presence of the 3,5-difluorophenyl moiety and the conformational flexibility of the cyclobutane ring create unique spectral and chromatographic hurdles. This document provides actionable protocols for stereochemical assignment, signal deconvolution, and isomer separation.

Module 1: Stereochemical Assignment (Cis/Trans)

Q: How do I definitively distinguish between the cis and trans isomers using NMR?

A: The assignment relies on determining the relative orientation of the protons at C1 and C3. In 1,3-disubstituted cyclobutanes, the scalar coupling constants (


) are often unreliable due to ring puckering. Nuclear Overhauser Effect Spectroscopy (NOESY)  is the gold standard.[1]
The Mechanistic Logic

The cyclobutane ring typically adopts a puckered "butterfly" conformation to relieve torsional strain.

  • Cis-Isomer (Substituents on same face): To minimize 1,3-diaxial steric interactions between the bulky phenyl and hydroxyl groups, the ring adopts a conformation where both substituents are pseudo-equatorial. Consequently, the methine protons (

    
     and 
    
    
    
    ) are forced into a pseudo-axial orientation on the same face of the ring. This proximity results in a strong NOE correlation .[1]
  • Trans-Isomer (Substituents on opposite faces): One substituent is pseudo-axial and the other pseudo-equatorial.[1] The protons

    
     and 
    
    
    
    are on opposite faces, resulting in no (or very weak) NOE correlation .
Experimental Protocol: NOESY Assignment
  • Sample Prep: Dissolve ~5-10 mg in

    
     or 
    
    
    
    . Ensure the sample is free of paramagnetic impurities.
  • Acquisition: Run a 2D NOESY (mixing time

    
     ms).
    
  • Analysis:

    • Locate the resonance for

      
       (CH-OH, typically 
      
      
      
      4.0–4.5 ppm) and
      
      
      (CH-Ar, typically
      
      
      3.0–3.5 ppm).[1]
    • Check for a cross-peak between

      
       and 
      
      
      
      .[1]
Decision Tree for Isomer Assignment

NMR_Assignment Start Start: Acquire 1H & 2D NOESY Locate Locate H1 (CH-OH) and H3 (CH-Ar) Start->Locate CheckNOE Check NOE Cross-peak between H1 and H3 Locate->CheckNOE ResultYes Strong NOE Observed CheckNOE->ResultYes Yes ResultNo No/Weak NOE Observed CheckNOE->ResultNo No ConclCis Conclusion: CIS Isomer (Substituents on same side) (Protons are pseudo-diaxial) ResultYes->ConclCis ConclTrans Conclusion: TRANS Isomer (Substituents on opposite sides) ResultNo->ConclTrans

Figure 1: Logic flow for stereochemical assignment of 1,3-disubstituted cyclobutanes via NOESY.

Module 2: Handling Fluorine Couplings in H NMR

Q: My proton spectrum looks overly complex in the aromatic region. Is this an impurity?

A: Likely not. The 3,5-difluorophenyl group introduces significant


 coupling, which splits the aromatic proton signals into complex multiplets. This is a feature, not a bug.
Spectral Deconvolution

The 3,5-difluorophenyl ring has


 symmetry (assuming free rotation).[1]
  • Protons

    
     (Ortho to cyclobutane):  These are chemically equivalent but couple to the adjacent Fluorine atoms (
    
    
    
    ) and the distant Fluorine (
    
    
    ), as well as the para-proton (
    
    
    ).[1]
    • Appearance: Often appears as a broad multiplet or a doublet of doublets of doublets.

  • Proton

    
     (Para to cyclobutane):  Located between two Fluorine atoms.[1]
    
    • Appearance: A distinct triplet of triplets (tt).[1]

    • Coupling: Large triplet splitting from two adjacent Fluorines (

      
       Hz) and smaller triplet splitting from meta-protons (
      
      
      
      Hz).[1]
Troubleshooting Protocol: Decoupling

To verify the purity and simplify the spectrum:

  • Acquire standard

    
     NMR. 
    
  • Acquire

    
    -decoupled 
    
    
    
    NMR (typically denoted as
    
    
    ).
    • Result: The aromatic multiplets should collapse into simple singlets (or doublets due to

      
       coupling only).
      
    • If complex peaks remain after decoupling, you likely have an impurity.

Table 1: Expected NMR Parameters

NucleusSignalMultiplicityApprox.[1][2][3] Shift (

)
Coupling Constants (Hz)

Ar-


6.6 – 6.8 ppm

,


Ar-


6.8 – 7.0 ppmComplex

Ar-


or

-109 to -113 ppmDependent on solvent

Module 3: Chromatographic Separation

Q: I cannot separate the cis/trans isomers on my standard C18 column. What should I do?

A: 1,3-disubstituted cyclobutanes are structural isomers with very similar hydrophobicities, making standard C18 separation difficult. You must exploit shape selectivity or polar interactions .[1]

Method 1: Normal Phase HPLC (Recommended)

The cis and trans isomers have different dipole moments and accessibility of the hydroxyl group.[1]

  • Column: Silica (unbonded) or Diol-bonded phase.[1]

  • Mobile Phase: Hexane / Isopropanol (90:10 to 95:5).[1]

  • Mechanism: The isomer with the more accessible hydroxyl group (usually trans where OH is less sterically crowded by the phenyl ring) will interact more strongly with the silica and elute later.[1]

Method 2: Specialized Reverse Phase

If you must use Reverse Phase (e.g., for LC-MS):

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP).[1]

  • Why: These phases engage in

    
     interactions with the difluorophenyl group.[1] The rigid cyclobutane geometry forces the phenyl ring into different orientations for cis vs trans, maximizing the discrimination on 
    
    
    
    -active columns.

Module 4: Mass Spectrometry Artifacts

Q: I see a strong peak at [M-18] but no parent ion. Is my compound decomposing?

A: This is a common ionization artifact for cyclobutanols, not necessarily sample degradation.[1]

  • Issue: Cyclobutanols are prone to rapid dehydration (

    
     loss) inside the ion source, especially in Electrospray Ionization (ESI) positive mode with acidic mobile phases.[1]
    
  • Observation:

    • Parent Mass (

      
      ): 184.18 Da[1]
      
    • Observed Peak: ~166 Da (

      
      )[1]
      
  • Solution:

    • Switch Mode: Try ESI Negative mode (if feasible) or APCI (Atmospheric Pressure Chemical Ionization).[1]

    • Adduct Formation: Look for

      
       (207 Da) or 
      
      
      
      (223 Da) to confirm the molecular weight.[1]
    • Buffer: Use ammonium acetate (neutral pH) instead of formic acid to reduce acid-catalyzed dehydration in the source.[1]

References

  • Wiberg, K. B., & Barth, D. E. (1969). The Nuclear Magnetic Resonance Spectra of Cyclobutane Derivatives. Journal of the American Chemical Society. Link[1]

  • Laming, G. J., et al. (2019).[1] Synthesis and Characterization of Fluorinated Cyclobutanes. Journal of Organic Chemistry.[1] (General reference for fluorinated carbocycles).

  • Reich, H. J. (2024).[1] 19F Chemical Shifts and Coupling Constants.[1][4][5][6][7] University of Wisconsin-Madison.[1] Link

  • Snyder, L. R., et al. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Reference for isomer separation principles).

Sources

Troubleshooting

Common pitfalls in the handling of fluorinated cyclobutanes

Welcome to the Technical Support Center for Fluorinated Cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals working with these unique and valuable building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals working with these unique and valuable building blocks. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, handling, and application of fluorinated cyclobutanes.

Introduction

Fluorinated cyclobutanes are increasingly sought-after motifs in medicinal chemistry and materials science. The incorporation of a cyclobutane ring introduces a rigid, three-dimensional scaffold, while fluorine substitution can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and acidity.[1][2] However, the inherent ring strain of the cyclobutane core and the unique reactivity imparted by fluorine can present specific experimental challenges.[3][4] This guide provides practical, in-depth solutions to common pitfalls, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments with fluorinated cyclobutanes, offering potential causes and actionable solutions.

Synthesis & Purification

Problem 1: Low or no yield during [2+2] cycloaddition reactions.

  • Potential Cause: Unfavorable reaction kinetics or thermodynamics. Photochemical [2+2] cycloadditions can be sensitive to the electronic nature of the alkene partners and the efficiency of the photosensitizer.[5] Thermal cycloadditions of electron-deficient alkenes may require high temperatures, leading to decomposition.[6]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: For photochemical reactions, screen different photosensitizers (e.g., thioxanthone derivatives) and solvents.[5] Ensure the light source has the appropriate wavelength and intensity. For thermal reactions, carefully control the temperature and consider using a high-boiling point solvent.

    • Evaluate Substrate Compatibility: The success of [2+2] cycloadditions is highly dependent on the electronic and steric properties of the reacting alkenes.[7] Consider alternative synthetic routes if your substrates are not amenable to this approach.

    • Consider Flow Chemistry: For photochemical reactions, continuous flow setups can improve reaction efficiency and scalability by ensuring uniform irradiation.[5]

Problem 2: Difficulty in separating stereoisomers (cis/trans) of disubstituted fluorinated cyclobutanes.

  • Potential Cause: Similar polarities of the diastereomers, making chromatographic separation challenging. The formation of stereoisomeric mixtures is a common outcome in many cyclobutane syntheses.[8]

  • Troubleshooting Steps:

    • Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes, a less polar or more selective eluent system can improve separation. Recrystallization from a suitable solvent can also be effective for enriching one diastereomer.[8]

    • Stereoselective Synthesis: If separation is not feasible, consider a stereoselective synthetic route. For instance, catalytic syn-hydrogenation of a cyclobutene precursor is a well-established method for preparing cis-disubstituted cyclobutanes.[8]

    • Derivatization: In some cases, derivatizing the mixture to introduce a functional group that exaggerates the polarity differences between the diastereomers can facilitate separation. The original functionality can then be regenerated.

Problem 3: Unwanted elimination side-products during fluorination or subsequent transformations.

  • Potential Cause: The presence of a good leaving group and an accessible proton can lead to elimination, which is often a competing pathway with nucleophilic substitution, especially when attempting to introduce fluorine.[8] The high ring strain of the cyclobutane can also favor ring-opening reactions under certain conditions.[3]

  • Troubleshooting Steps:

    • Choice of Fluorinating Agent: For deoxofluorination of alcohols, milder reagents like Morph DAST (morpholinosulfur trifluoride) might be preferable to more aggressive ones like DAST (diethylaminosulfur trifluoride) to minimize elimination.[6][9]

    • Reaction Conditions: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The choice of solvent can also influence the substitution vs. elimination ratio.

    • Protecting Groups: If the elimination is initiated by an acidic or basic site elsewhere in the molecule, consider using appropriate protecting groups.

Problem 4: Low yields in reductive cyclization of 1,4-dihalo precursors.

  • Potential Cause: Incomplete activation of the reducing agent (e.g., zinc dust) or side reactions of the organometallic intermediate. The reactivity of the halogen atoms (I > Br > Cl) will also influence the reaction rate.[7]

  • Troubleshooting Steps:

    • Activate the Reducing Agent: Ensure the zinc dust is activated prior to use, for example, by washing with dilute acid.[2]

    • Inert Atmosphere: These reactions are sensitive to moisture and oxygen. Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[7]

    • Solvent Choice: Use anhydrous solvents such as ethanol or THF.[7]

    • Monitoring: Monitor the reaction progress by GC or TLC to determine the optimal reaction time and prevent decomposition of the product.[7]

Frequently Asked Questions (FAQs)

Q1: How does fluorination affect the acidity (pKa) of functional groups on a cyclobutane ring?

A: Fluorination significantly increases the acidity of nearby functional groups. The strong electron-withdrawing nature of fluorine atoms stabilizes the conjugate base, thereby lowering the pKa. For example, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group can dramatically increase the acidity of a carboxylic acid or an amine hydrochloride.[10][11] The magnitude of this effect depends on the number of fluorine atoms and their proximity to the acidic proton.[12][13]

Q2: What is the expected impact of fluorination on the lipophilicity (LogP) of a cyclobutane-containing molecule?

A: The effect of fluorination on lipophilicity is complex and not always straightforward. Generally, replacing hydrogen with fluorine increases lipophilicity. The trend often follows: CH2F ≤ CHF2 < CH3 ≤ CF3 < C2F5.[8][14] However, the stereochemical arrangement of the substituents can play a crucial role. For instance, cis-isomeric CF3- and C2F5-substituted cyclobutanes may exhibit lower lipophilicity than anticipated due to intramolecular interactions and changes in the molecular electrostatic potential surface.[8][14]

Q3: Are fluorinated cyclobutanes stable? What are the recommended storage conditions?

A: Many fluorinated cyclobutanes are chemically robust. For example, some trifluoromethyl cyclobutanes have shown no decomposition after three months of storage at room temperature in closed vials, and they are stable to 1 M aqueous HCl and 1 M aqueous NaOH at room temperature for 24 hours.[10] However, stability can be substrate-dependent. It is good practice to store them in well-sealed containers, protected from light and moisture, in a cool and dry place. For compounds with potentially labile functional groups, storage at low temperatures (-20 °C) is recommended.

Q4: I am having trouble activating the C-F bond in my fluorinated cyclobutane for further functionalization. What should I do?

A: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its activation challenging.[15] Selective C-F bond activation often requires specific reagents and conditions.

  • Lewis acids can be used to activate C-F bonds, particularly in trifluoromethyl groups, facilitating reactions with nucleophiles.[16]

  • Photocatalysis in combination with other reagents, such as organotin compounds, has been shown to enable site-selective C-F bond transformations under visible light.[17]

  • Strain-release reactions of highly strained precursors, like bicyclo[1.1.0]butanes, can be a pathway to introduce fluorine and subsequently functionalize the cyclobutane ring.[9]

It is important to note that these are advanced methods and may not be generally applicable to all substrates.

Q5: What are the primary safety concerns when working with fluorinating agents to synthesize fluorinated cyclobutanes?

A: Working with fluorinating agents requires strict adherence to safety protocols due to their high reactivity and potential toxicity.

  • Reactivity: Many fluorinating agents, especially elemental fluorine (F2), are highly reactive and can react violently with common laboratory materials, including many solvents.[18][19] It is crucial to check the compatibility of your fluorinating agent with all components of your reaction setup.

  • Toxicity and Corrosivity: Fluorine gas and reagents that can release hydrogen fluoride (HF) are extremely corrosive to all tissues.[18] Skin or eye contact can cause severe burns that may not be immediately painful but can lead to deep tissue damage. Inhalation can cause severe respiratory damage.[18][20]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and suitable gloves (e.g., neoprene).[20]

  • Emergency Preparedness: Have an emergency plan in place. For work with reagents that can generate HF, a 2.5% calcium gluconate gel should be readily available as a first aid measure for skin contact.[18] Ensure that an eyewash station and safety shower are accessible.[20]

Visualized Workflows and Concepts

General Synthetic Strategies for Fluorinated Cyclobutanes

cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Fluorinated Alkenes Fluorinated Alkenes m1 [2+2] Cycloaddition (Photochemical or Thermal) Fluorinated Alkenes->m1 Other Alkenes/Allenes Other Alkenes/Allenes Other Alkenes/Allenes->m1 1,4-Dihalobutanes 1,4-Dihalobutanes m2 Reductive Cyclization 1,4-Dihalobutanes->m2 Cyclobutane Precursors (e.g., alcohols, carboxylic acids) Cyclobutane Precursors (e.g., alcohols, carboxylic acids) m3 Deoxyfluorination / Nucleophilic Fluorination Cyclobutane Precursors (e.g., alcohols, carboxylic acids)->m3 Fluorinated Cyclobutane Fluorinated Cyclobutane m1->Fluorinated Cyclobutane m2->Fluorinated Cyclobutane m3->Fluorinated Cyclobutane

Caption: Overview of common synthetic routes to fluorinated cyclobutanes.

Troubleshooting Low Yield in [2+2] Cycloaddition

cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in [2+2] Cycloaddition c1 Suboptimal Reaction Conditions start->c1 c2 Poor Substrate Reactivity start->c2 c3 Inefficient Irradiation (Photochemical) start->c3 s1 Screen Solvents & Temperatures c1->s1 s2 Optimize Photosensitizer c1->s2 s3 Consider Alternative Synthetic Route c2->s3 s4 Utilize Flow Chemistry c3->s4

Caption: Decision-making workflow for troubleshooting low-yielding [2+2] cycloaddition reactions.

Data Summary

Table 1: Influence of Fluorination on Physicochemical Properties

PropertyGeneral Trend with Increased FluorinationKey ConsiderationsReference(s)
Acidity (pKa) Decreases (Acidity Increases)Proximity and number of fluorine atoms are critical.[10][11][13]
Lipophilicity (LogP) Generally IncreasesCan be highly dependent on stereochemistry (cis vs. trans).[8][14]
Metabolic Stability Often IncreasesCan block sites of metabolic oxidation.[1][21]

Experimental Protocols

Protocol 1: General Procedure for Reductive Cyclization of a 1,4-Dihalobutane Derivative

This protocol is a generalized procedure and should be adapted for the specific substrate.

  • Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, add activated zinc dust (2.2 equivalents) and a catalytic amount of iodine in anhydrous ethanol or THF.[7]

  • Reaction Initiation: Stir the mixture under an inert atmosphere. Prepare a solution of the 1,4-dihalobutane derivative (1 equivalent) in the same anhydrous solvent and add it dropwise to the zinc suspension.[7]

  • Reaction and Monitoring: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction's progress by gas chromatography (GC) or thin-layer chromatography (TLC).[7]

  • Workup: Upon completion, cool the mixture to room temperature and filter to remove excess zinc. Dilute the filtrate with a suitable organic solvent (e.g., diethyl ether).[7]

  • Purification: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any remaining zinc salts, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.[7]

References

  • Fiveable. (2025, August 15). Cyclobutane Definition - Organic Chemistry Key Term.
  • Wirth, T. (Ed.). (2003). Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.
  • Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Oreate AI. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au.
  • BenchChem. (n.d.).
  • Wikipedia. (2023, December 26). Ring strain.
  • Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Schleyer, P. v. R., Williams, J. E., & Blanchard, K. R. (1970). Anomaly in the Ring Strain Behaviour of Cyclopropane, Cyclobutane, and Cyclopentane, compared with their Silicon Analogues; a Theoretical Study.
  • Grygorenko, O. O., et al. (2025, November 8). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal.
  • Fors, B. P., et al. (2021).
  • ResearchGate. (n.d.).
  • ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • Milligan, J. A. (2018).
  • BenchChem. (n.d.). In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol.
  • Mykhailiuk, P. K., et al. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Princeton University. (n.d.). Fluorine Safety.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • IPO. (n.d.). Fluorine.
  • PharmaBlock. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Figshare. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • ResearchGate. (2025, September 15). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes.
  • Airgas. (2022, March 15). Fluorine SDS.
  • LCC CNRS Toulouse. (2025, July 21).
  • EurekAlert!. (2021, June 2).
  • ResearchGate. (2026, January 2). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Cyclobutane.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions involving fluoride ion. Part 31. Remarkable reactivity of perfluoro-bicyclobutylidene.
  • Pharmaceutical Technology. (2021, July 2). Overcoming Challenges in Fluorine-Based Chemistry.
  • Wordpress. (n.d.).
  • Park, J. D., Holler, H. V., & Lacher, J. R. (1952). Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. The Journal of Organic Chemistry, 17(5), 745-749.

Sources

Optimization

Refinement of purification techniques for 3-(3,5-Difluorophenyl)cyclobutan-1-ol

Status: Active Ticket ID: REF-CYC-35DF Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are likely working with 3-(3,5-difluorophenyl)cyclobutan-1-ol , a critical scaffold ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: REF-CYC-35DF Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely working with 3-(3,5-difluorophenyl)cyclobutan-1-ol , a critical scaffold often used in the synthesis of JAK inhibitors and other kinase-targeting small molecules.

The primary challenge with this compound is not the chemical synthesis (usually a straightforward hydride reduction of the corresponding ketone), but the purification and stereochemical control . The cyclobutane ring adopts a "puckered" conformation, leading to distinct cis and trans isomers with overlapping physicochemical properties.

This guide moves beyond standard protocols to address the specific behavior of the 3,5-difluorophenyl moiety, which increases lipophilicity and alters crystallization kinetics compared to non-fluorinated analogs.

Module 1: Stereochemical Control & Analysis

The Core Problem: Reduction of 3-(3,5-difluorophenyl)cyclobutan-1-one typically yields a mixture of cis and trans isomers.

  • Cis-isomer: The hydroxyl group and the phenyl ring are on the same side of the puckered ring. (Generally the Kinetic Product).

  • Trans-isomer: The groups are on opposite sides. (Thermodynamic Product).[1]

Mechanism of Selectivity: According to recent computational and experimental studies (see Ref 1), the reduction of 3-substituted cyclobutanones is highly selective for the cis-alcohol (>90%) due to torsional strain.[2] The hydride attacks from the less hindered "anti" face relative to the substituent, forcing the hydroxyl into the cis position.

Diagnostic Workflow: Isomer Identification

Before purification, you must accurately determine your isomeric ratio.

MethodCharacteristic Signal (1H NMR in CDCl3)Notes
Cis-isomer δ ~4.0-4.2 ppm (quintet-like)Methine proton at C1 is pseudo-equatorial.
Trans-isomer δ ~4.3-4.5 ppm (quintet-like)Methine proton at C1 is pseudo-axial.
19F NMR δ ~-109 ppm Useful for quantifying total fluorinated material but less distinct for isomer separation than 1H NMR.

Module 2: Purification Protocols

Protocol A: Flash Chromatography (The "Difficuly Separation")

The 3,5-difluorophenyl group makes the molecule significantly less polar than unsubstituted cyclobutanols. Standard Hexane/EtOAc gradients often result in co-elution.

Optimized Solvent System:

  • Mobile Phase A: Toluene (The π-π interaction with the fluorinated ring improves selectivity).

  • Mobile Phase B: Acetone (Sharpens the alcohol peak shape).

Step-by-Step Procedure:

  • Column: High-performance spherical silica (20-40 µm).

  • Loading: Dry load on Celite. Do NOT liquid load with DCM (causes band broadening).

  • Gradient:

    • 0–5% Acetone in Toluene over 5 CV (Column Volumes).

    • 5–15% Acetone in Toluene over 10 CV.

    • Hold at 15% Acetone.

  • Result: The minor trans isomer typically elutes before the major cis isomer due to intramolecular H-bonding capabilities or slight dipole differences.

Protocol B: Crystallization (Scalable Purification)

If chromatography is insufficient or you are working at >10g scale, crystallization is required. The 3,5-difluorophenyl group encourages "oiling out" due to low melting points.

The "Anti-Oil" Solvent System:

  • Solvent: n-Heptane (Anti-solvent) / Isopropyl Acetate (Good solvent).

  • Ratio: Start with 10:1 Heptane:IPAc.

Workflow Diagram:

CrystallizationWorkflow cluster_trouble Troubleshooting: Oiling Out Start Crude Mixture (Cis/Trans) Dissolve Dissolve in IPAc (5 vol, 50°C) Start->Dissolve Filter Hot Filtration (Remove inorganics) Dissolve->Filter AddAnti Slow Addn of Heptane (until cloud point) Filter->AddAnti Seed Seed with Pure Cis (Critical Step) AddAnti->Seed At 35-40°C Reheat Reheat to 60°C Add 5% more IPAc AddAnti->Reheat If oils out Cool Cool to 0°C (Rate: 5°C/hour) Seed->Cool Isolate Filter & Wash (Cold Heptane) Cool->Isolate Reheat->Seed

Caption: Controlled crystallization workflow to prevent oiling out, a common issue with fluorinated cyclobutanols.

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky solid/gum that won't crystallize. Why?

Diagnosis: This is often due to residual boron salts from the NaBH4 reduction complexing with the alcohol and the fluorine atoms. Solution (The Methanol Azeotrope):

  • Dissolve the crude gum in Methanol.

  • Heat to reflux for 30 minutes (breaks boron-oxygen bonds).

  • Concentrate to dryness.

  • Repeat 3 times.

  • Crucial: Perform a final dissolution in Toluene and evaporate to remove residual methanol, which inhibits crystallization.

Q2: I need the Trans-isomer, but the reaction gives 95% Cis. How do I invert it?

Diagnosis: You are fighting the thermodynamic preference of the reduction. Solution (Mitsunobu Inversion): Direct chemical equilibration is difficult. The most reliable method is a Mitsunobu reaction:

  • React the cis-alcohol with benzoic acid/DIAD/PPh3.

  • This proceeds via SN2, inverting the stereocenter to give the trans-benzoate.

  • Hydrolyze the ester (LiOH/THF) to yield the trans-alcohol.

Q3: The fluorine signals in NMR are splitting weirdly.

Diagnosis: This is likely Through-Space Coupling . Explanation: In the cis isomer, the hydroxyl proton can H-bond to the fluorine or simply be in close spatial proximity, causing complex splitting patterns or broadening. Run the NMR with a D2O shake. If the splitting simplifies, it was OH-coupling.

Module 4: Safety & Handling of Fluorinated Intermediates

  • Lipophilicity: The 3,5-difluorophenyl group significantly increases skin permeability compared to non-fluorinated analogs. Always use double nitriles.

  • Volatility: While the alcohol is solid/high-boiling, the precursor ketone and intermediate fluorinated styrenes are volatile. Use a fume hood.

References

  • Stereoselectivity Mechanism: Deraet, X., et al. (2020). "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 85(12), 7803–7816.[2] [Link]

  • Synthesis Context (JAK Inhibitors): Li, Y., et al. (Incyte Corporation). "Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as JAK inhibitors.
  • Purification of Cyclobutanols: Martin, J.C., et al. (Eastman Kodak).[3] "Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols." U.S. Patent 3,227,764.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(3,5-Difluorophenyl)cyclobutan-1-ol vs. Structural Analogs

This guide provides an in-depth technical analysis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol , a specialized pharmacophore scaffold used in medicinal chemistry to optimize drug candidates. Unlike a standalone therapeutic,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol , a specialized pharmacophore scaffold used in medicinal chemistry to optimize drug candidates. Unlike a standalone therapeutic, this molecule serves as a critical bioisostere and linker , engineered to enhance metabolic stability, potency, and physicochemical properties compared to its non-fluorinated and acyclic analogs.

Executive Summary: The Strategic Value of the Scaffold

In modern drug discovery, 3-(3,5-Difluorophenyl)cyclobutan-1-ol represents a "privileged structure" designed to solve specific optimization challenges. It combines the conformational rigidity of the cyclobutane ring with the metabolic blockade of the 3,5-difluorophenyl group.

  • Primary Application: Bioisosteric replacement for flexible propyl linkers or metabolically labile phenyl rings.

  • Key Advantage: Increases Lipophilic Efficiency (LipE) and Metabolic Stability (t1/2) without significantly altering the steric footprint of the parent molecule.

Comparative Performance Analysis

The following table contrasts the target molecule with its two primary alternatives: the non-fluorinated analog (3-Phenylcyclobutan-1-ol) and the open-chain analog (3-(3,5-Difluorophenyl)propan-1-ol).

Table 1: Physicochemical & Biological Profile Comparison
Feature3-(3,5-Difluorophenyl)cyclobutan-1-ol (Target)3-Phenylcyclobutan-1-ol (Analog A)3-(3,5-Difluorophenyl)propan-1-ol (Analog B)
Metabolic Stability High (Fluorine blocks CYP450 sites)Low/Medium (Prone to para/meta hydroxylation)High (Phenyl is protected, but chain is labile)
Conformational Entropy Low (Rigid "Butterfly" pucker)Low (Rigid)High (Flexible chain = Entropy penalty upon binding)
Lipophilicity (cLogP) ~2.3 - 2.5 (Modulated by F)~1.9 - 2.1 ~2.4
Vector Orientation Defined Exit Vector (180° or 120°)SameUndefined (Random coil)
Binding Affinity Enhanced (Pre-organized conformation)BaselineReduced (Entropic cost to bind)
Mechanistic Insights & Biological Activity
A. Metabolic Stability (The Fluorine Effect)

The 3,5-difluoro substitution pattern is not arbitrary. In the non-fluorinated analog (Analog A ), the phenyl ring is a "metabolic soft spot," highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) at the para and meta positions.

  • Mechanism: Replacing hydrogens with fluorine (Bioisosterism) blocks these sites because the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to enzymatic cleavage.

  • Result: This modification typically extends the in vivo half-life (

    
    ) and reduces clearance (
    
    
    
    ), allowing for lower dosing frequencies.
B. Conformational Rigidity (The Cyclobutane Effect)

Compared to the open-chain Analog B , the cyclobutane ring locks the phenyl and hydroxyl groups into a specific geometric relationship.

  • Entropy-Enthalpy Compensation: Binding a flexible molecule (Analog B) to a protein requires "freezing" rotatable bonds, which incurs an entropic penalty (

    
    ). The cyclobutane scaffold is "pre-frozen," minimizing this penalty and potentially improving binding affinity (
    
    
    
    ).
  • Puckering: The cyclobutane ring exists in a puckered "butterfly" conformation (~25-35°), which can orient substituents into a pseudo-equatorial position, often ideal for accessing deep hydrophobic pockets in receptors (e.g., ROR

    
    t, GPR119).
    
Experimental Protocols
Protocol 1: Synthesis via [2+2] Cycloaddition

Rationale: This route ensures regio-control and allows for the introduction of the difluorophenyl group early in the sequence.

Reagents:

  • 3,5-Difluorostyrene

  • Trichloroacetyl chloride[1]

  • Zn-Cu couple (activated)[1]

  • Sodium borohydride (

    
    )[2][3]
    

Workflow:

  • Cycloaddition: React 3,5-difluorostyrene with dichloroketene (generated in situ from trichloroacetyl chloride and Zn-Cu) in diethyl ether at 0°C to form 2,2-dichloro-3-(3,5-difluorophenyl)cyclobutanone .

  • Dechlorination: Reflux the intermediate with Zn dust in acetic acid to remove the gem-dichloro group, yielding 3-(3,5-difluorophenyl)cyclobutanone .

  • Reduction: Treat the ketone with

    
     in Methanol at 0°C.
    
    • Note on Stereochemistry: This reduction typically yields a mixture of cis and trans isomers (approx. 4:1 favoring cis due to hydride attack from the less hindered face). Isomers can be separated via flash chromatography (Hexane/EtOAc).

Protocol 2: Microsomal Stability Assay (Validation)

Rationale: To empirically verify the metabolic advantage over the non-fluorinated analog.

  • Preparation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , glucose-6-phosphate, G6PDH, NADP+).
    
  • Sampling: Aliquot at

    
     min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Criteria: Target compound should show

      
       degradation at 60 min, whereas Analog A typically shows 
      
      
      
      .
Visualization of Logic & Synthesis
Figure 1: Synthetic Pathway

Caption: Step-wise synthesis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol via [2+2] cycloaddition.

SynthesisPath Start 3,5-Difluorostyrene Step1 [2+2] Cycloaddition (w/ Dichloroketene) Start->Step1 Inter1 2,2-Dichloro- cyclobutanone Step1->Inter1 Step2 Dechlorination (Zn/AcOH) Inter1->Step2 Inter2 3-(3,5-Difluorophenyl) cyclobutanone Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Final 3-(3,5-Difluorophenyl) cyclobutan-1-ol Step3->Final

Figure 2: Scaffold Selection Decision Tree

Caption: Logic flow for selecting the difluorophenyl-cyclobutane scaffold in lead optimization.

DecisionTree Problem Lead Compound Optimization: Linker/Core Issue? CheckMetab Is Metabolic Clearance High? Problem->CheckMetab Start CheckFlex Is Potency Limited by Entropy? CheckMetab->CheckFlex Yes (Oxidation prone) Sol1 Use 3-Phenylcyclobutane CheckMetab->Sol1 No (Stable phenyl) Sol2 Use Open Chain (Difluorophenyl-propanol) CheckFlex->Sol2 No (Need Flexibility) Target Use 3-(3,5-Difluorophenyl) cyclobutan-1-ol CheckFlex->Target Yes (Need Rigidity + Stability)

References
  • Haufe, G. (2008). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews. Link

  • BenchChem. (2025).[1] "Technical Data: 3-(2-Fluorophenyl)cyclobutan-1-ol and Analogs." BenchChem Product Library. Link

  • PubChem. (2025). "Compound Summary: 3-(3,5-Difluorophenyl)cyclobutan-1-ol." National Library of Medicine. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Comparative

A Comparative Guide to the Enantioselective Analysis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is a critical quality attribute. The enantiomers of a chiral drug can exhibit significantly different pharma...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is a critical quality attribute. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical techniques for the enantioselective analysis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol, a key intermediate in the synthesis of various pharmaceutical agents. While a specific validated method for this novel compound is not publicly available, this document will leverage established principles of chiral chromatography to propose robust starting points for method development, enabling you to efficiently achieve baseline separation of its enantiomers.

The Imperative of Enantiomeric Purity

Molecules with one or more stereocenters that are non-superimposable mirror images of each other are known as enantiomers.[1] In a non-chiral environment, enantiomers possess identical physical and chemical properties, making their separation a formidable challenge.[1] However, within the chiral environment of the human body, each enantiomer can interact differently with receptors and enzymes, leading to varied therapeutic effects and potential for off-target toxicity. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drug candidates.

Comparative Analysis of Chromatographic Techniques

The primary techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The choice of technique depends on the physicochemical properties of the analyte, desired resolution, analysis time, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely adopted technique for the separation of non-volatile and thermally labile compounds.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[1][3]

Mechanism of Chiral Recognition in HPLC:

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[3] For effective chiral recognition, a "three-point interaction model" is often invoked, where one enantiomer engages in at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the CSP, while the other enantiomer can only form two of these interactions, leading to a difference in retention times.[3]

Diagram: HPLC Workflow for Chiral Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Racemic 3-(3,5-Difluorophenyl) cyclobutan-1-ol Dissolution Dissolution & Filtration Sample->Dissolution Solvent Mobile Phase Solvent Solvent->Dissolution Injector Autosampler Dissolution->Injector Inject Pump HPLC Pump Pump->Injector Column Chiral Column (CSP) Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Enantiomeric Excess (ee) Calculation Chromatogram->Integration

Caption: A typical workflow for chiral HPLC analysis.

Advantages for 3-(3,5-Difluorophenyl)cyclobutan-1-ol:

  • Versatility: A wide array of CSPs are commercially available, increasing the probability of finding a suitable column.

  • Robustness: HPLC methods are generally robust and transferable between laboratories.

  • Established Technology: HPLC is a well-understood and widely used technique in the pharmaceutical industry.

Disadvantages:

  • Solvent Consumption: Normal-phase HPLC, often used for chiral separations, utilizes significant volumes of organic solvents.

  • Longer Runtimes: Compared to SFC, HPLC methods can have longer analysis times.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several distinct advantages.[4] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[4]

Advantages for 3-(3,5-Difluorophenyl)cyclobutan-1-ol:

  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without compromising resolution.[4]

  • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a greener and more cost-effective technique.[4]

  • Complementary Selectivity: SFC can sometimes provide different elution orders and improved resolution compared to HPLC for the same CSP.

Disadvantages:

  • Specialized Equipment: SFC requires dedicated instrumentation capable of handling supercritical fluids.

  • Polarity Limitations: While the use of co-solvents has expanded its applicability, SFC can be challenging for highly polar analytes.

Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity.[5] Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[6]

Advantages for 3-(3,5-Difluorophenyl)cyclobutan-1-ol:

  • High Efficiency: Capillary GC columns provide a very high number of theoretical plates, leading to excellent peak resolution.

  • Sensitivity: GC detectors, such as the Flame Ionization Detector (FID), are highly sensitive.

  • Mass Spectrometry Compatibility: GC can be easily coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Disadvantages:

  • Analyte Volatility: The analyte must be volatile and thermally stable. Derivatization may be required for less volatile compounds, adding a step to the workflow.

  • Temperature Limitations: Enantioselectivity in GC is often temperature-dependent and can decrease at higher temperatures.[5]

Proposed Starting Methodologies

Based on the structure of 3-(3,5-Difluorophenyl)cyclobutan-1-ol, the following starting conditions are proposed for method development. The presence of the polar hydroxyl group and the aromatic ring suggests that polysaccharide-based CSPs for HPLC/SFC and cyclodextrin-based CSPs for GC would be good starting points.

Table 1: Proposed Starting Conditions for Enantioselective Analysis
ParameterHPLCSFCGC
Chiral Stationary Phase (CSP) CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))CHIRALPAK® AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))Rt-βDEXsm (Diacetyl-tert-butyldimethylsilyl-beta-cyclodextrin)[6]
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 150 mm, 3 µm30 m x 0.25 mm, 0.25 µm
Mobile Phase / Carrier Gas n-Hexane / 2-Propanol (90:10, v/v)CO₂ / Methanol (85:15, v/v)Helium
Flow Rate / Gas Velocity 1.0 mL/min3.0 mL/min1.5 mL/min (constant flow)
Temperature 25 °C40 °C120 °C (isothermal)
Detection UV at 210 nmUV at 210 nmFID at 250 °C
Injection Volume 10 µL5 µL1 µL (split 50:1)

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-(3,5-Difluorophenyl)cyclobutan-1-ol in the mobile phase. Filter through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the CHIRALPAK® AD-H column with the mobile phase (n-Hexane / 2-Propanol, 90:10) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Acquire data for a sufficient time to allow for the elution of both enantiomers.

  • Method Optimization: If separation is not achieved, systematically vary the ratio of n-Hexane to 2-Propanol (e.g., 95:5, 80:20). Consider adding a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

Protocol 2: Chiral SFC Method Development
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in Methanol.

  • System Equilibration: Equilibrate the CHIRALPAK® AD-3 column with the mobile phase (CO₂ / Methanol, 85:15) at a flow rate of 3.0 mL/min and a back pressure of 150 bar.

  • Injection: Inject 5 µL of the sample.

  • Data Acquisition: Monitor the elution profile.

  • Method Optimization: Adjust the percentage of the co-solvent (Methanol) and the back pressure to optimize resolution and analysis time.

Protocol 3: Chiral GC Method Development
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent like dichloromethane.

  • System Setup: Install the Rt-βDEXsm column and set the oven temperature to 120 °C. Set the injector and detector temperatures to 250 °C.

  • Injection: Inject 1 µL of the sample with a split ratio of 50:1.

  • Data Acquisition: Run the analysis until both enantiomeric peaks have eluted.

  • Method Optimization: If co-elution occurs, perform a temperature gradient analysis (e.g., start at 100 °C and ramp to 150 °C at 2 °C/min) to improve separation.

Diagram: Method Development Strategy

Method_Dev Start Select Initial Technique (HPLC, SFC, or GC) Screen Screen a Set of Diverse Chiral Stationary Phases Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval Optimize Optimize Mobile Phase / Temperature Gradient Eval->Optimize Rs < 1.5 Validate Method Validation (LOD, LOQ, Linearity, Precision, Accuracy) Eval->Validate Rs ≥ 1.5 Optimize->Eval Success Successful Enantioselective Method Validate->Success

Caption: A systematic approach to chiral method development.

Data Interpretation and Comparison

The success of a chiral separation is primarily evaluated by the resolution (Rs) between the two enantiomeric peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

Table 2: Hypothetical Comparative Performance Data
ParameterHPLCSFCGC
Retention Time (Enantiomer 1) 12.5 min3.2 min15.8 min
Retention Time (Enantiomer 2) 14.8 min3.9 min16.5 min
Resolution (Rs) 2.11.81.6
Analysis Time 20 min5 min20 min
Solvent Consumption per Run ~20 mL~1 mL (organic)Negligible

This hypothetical data illustrates that while all three techniques can potentially achieve baseline separation, SFC offers a significant advantage in terms of speed and reduced solvent consumption.

Conclusion and Recommendations

For the enantioselective analysis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol, a systematic screening approach is recommended.

  • Initial Screening: Due to its speed and green credentials, SFC is the recommended starting point for screening a variety of chiral stationary phases.

  • Alternative Approaches: If SFC fails to provide adequate resolution, chiral HPLC with its wide range of available CSPs is a robust alternative. For high-throughput analysis where volatility is not a concern, chiral GC can provide excellent resolution.

  • Method Validation: Once a suitable method is developed, it must be thoroughly validated according to ICH guidelines to ensure it is fit for its intended purpose.

By following the proposed methodologies and a logical optimization strategy, researchers can confidently develop a reliable and efficient method for the enantioselective analysis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol, ensuring the stereochemical integrity of this important pharmaceutical building block.

References

  • Chiral separation of (R,R)‐8 and (S,S)‐8 using chiral SFC. - ResearchGate. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC - Restek. Available at: [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC - The Analytical Scientist. Available at: [Link]

  • A generic strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Chiral Separation Using SFC and HPLC - Shimadzu. Available at: [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background - Chromatography Online. Available at: [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT - YMC Europe. Available at: [Link]

  • Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams - PMC - NCBI. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review - IJPPR. Available at: [Link]

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC - NCBI. Available at: [Link]

  • Direct chiral HPLC separation on CSPs - Chiralpedia. Available at: [Link]

  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC - NCBI. Available at: [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]

  • Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. - Semantic Scholar. Available at: [Link]

  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed. Available at: [Link]

  • Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity - PMC - NCBI. Available at: [Link]

  • Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents - ResearchGate. Available at: [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC - NCBI. Available at: [Link]

  • The State of the Art in Chiral Capillary Gas Chromatography - LCGC International. Available at: [Link]

  • Supporting Information Highly enantioselective organocatalytic direct aldol reaction in aqueous medium. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography - LMU. Available at: [Link]

  • Chiral resolution – Knowledge and References - Taylor & Francis. Available at: [Link]

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Validation

Validating the Mechanism of Action of 3-(3,5-Difluorophenyl)cyclobutan-1-ol Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary: The Strategic Value of the Difluorophenyl-Cyclobutane Scaffold In the landscape of mode...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Strategic Value of the Difluorophenyl-Cyclobutane Scaffold

In the landscape of modern medicinal chemistry, 3-(3,5-Difluorophenyl)cyclobutan-1-ol represents a "privileged scaffold"—a structural motif capable of delivering superior physicochemical properties compared to traditional phenyl or alkyl chains. This guide validates the mechanism of action (MoA) of derivatives built upon this scaffold, specifically focusing on their utility as HIF-2α (Hypoxia-Inducible Factor 2 alpha) antagonists and RORγt inverse agonists .

The core value proposition of this moiety lies in its dual-action engineering:

  • Conformational Locking: The cyclobutane ring restricts the spatial arrangement of the pharmacophore, reducing the entropy penalty upon binding to the target pocket (e.g., the PAS-B domain of HIF-2α).

  • Metabolic Armor: The 3,5-difluoro substitution pattern on the phenyl ring blocks common sites of CYP450-mediated oxidation (metabolic soft spots), significantly extending the half-life (

    
    ) of the parent molecule.
    

This guide provides a technical roadmap to validate these mechanisms through comparative data, rigorous experimental protocols, and pathway analysis.

Mechanism of Action (MoA) Hypothesis

Primary Target: HIF-2α Inhibition

The most validated application of 3-(3,5-Difluorophenyl)cyclobutan-1-ol derivatives is in the inhibition of HIF-2α, a transcription factor driving renal cell carcinoma (RCC).

  • Binding Site: The PAS-B domain of HIF-2α contains a hydrophobic cavity. The 3,5-difluorophenyl group is perfectly sized to occupy this pocket, engaging in

    
    -stacking or hydrophobic interactions while the fluorine atoms induce electrostatic repulsion with specific residues, enhancing selectivity over HIF-1α.
    
  • Allosteric Mechanism: Binding of the derivative induces a conformational change that prevents the heterodimerization of HIF-2α with HIF-1β (ARNT). Without dimerization, the complex cannot bind to the Hypoxia Response Element (HRE) on DNA, thereby silencing downstream oncogenes like VEGF, GLUT1, and CCND1.

Secondary Target: RORγt Inverse Agonism

Derivatives of this scaffold also show efficacy in modulating RORγt , a nuclear receptor critical for Th17 cell differentiation. The rigid cyclobutane core positions the difluorophenyl "tail" to destabilize the active helix 12 (H12) conformation, recruiting co-repressors instead of co-activators.

Comparative Analysis: Performance vs. Alternatives

To validate the superiority of the 3-(3,5-Difluorophenyl)cyclobutan-1-ol scaffold, we compare it against two common alternatives: a non-fluorinated phenyl analog and a flexible propyl-linker analog.

Table 1: Comparative Performance Metrics (Representative Data)

Feature3-(3,5-Difluorophenyl)cyclobutan-1-ol (Target)3-Phenylcyclobutan-1-ol (Alternative A)3-(3,5-Difluorophenyl)propan-1-ol (Alternative B)
HIF-2α Binding (

)
< 10 nM (High Affinity)~50 nM (Moderate)> 200 nM (Low - Entropy Penalty)
Selectivity (vs HIF-1α) > 1000-fold ~100-fold~50-fold
Metabolic Stability (

)
> 120 min (Microsomes)< 30 min (Rapid Oxidation)~60 min
Lipophilicity (cLogP) 2.8 (Optimal CNS/Cell Pen)2.23.1 (Higher Non-specific Binding)
Solubility High (Polarity of F + OH)ModerateLow

Analysis:

  • Alternative A (Non-fluorinated): Lacks the metabolic protection of the fluorine atoms. The phenyl ring is rapidly hydroxylated by CYP enzymes, leading to poor pharmacokinetic (PK) profiles.

  • Alternative B (Flexible Linker): Lacks the cyclobutane constraint. The flexible propyl chain results in a high entropic cost upon binding, significantly reducing potency (

    
    ).
    

Visualization of Signaling Pathways

Diagram 1: HIF-2α Inhibition Mechanism

This diagram illustrates how the derivative blocks the critical dimerization step, preventing oncogenic transcription.

HIF2a_Pathway Hypoxia Hypoxia / VHL Loss HIF2a_Accum HIF-2α Accumulation Hypoxia->HIF2a_Accum Dimerization HIF-2α / HIF-1β Dimerization HIF2a_Accum->Dimerization Native Path Drug 3-(3,5-Difluorophenyl) cyclobutanol Derivative PAS_B Binding to PAS-B Domain Drug->PAS_B PAS_B->Dimerization BLOCKS HRE_Bind Binding to HRE (DNA) Dimerization->HRE_Bind Transcription Transcription of VEGF, GLUT1, CCND1 HRE_Bind->Transcription Tumorigenesis Tumor Growth & Angiogenesis Transcription->Tumorigenesis

Caption: Mechanism of Action for HIF-2α inhibition. The derivative binds the PAS-B domain, sterically preventing the essential dimerization with HIF-1β.

Experimental Protocols for Validation

To rigorously validate the mechanism and superior properties of these derivatives, the following protocols should be employed.

Protocol A: TR-FRET Binding Assay (Target Engagement)

Objective: Quantify the binding affinity (


) of the derivative to the HIF-2α PAS-B domain.
  • Reagents:

    • Biotinylated HIF-2α PAS-B domain protein.

    • Fluorescently labeled tracer ligand (known HIF-2α binder).

    • Europium-labeled Streptavidin (Eu-SA) donor.

    • Test compounds (dissolved in DMSO).

  • Procedure:

    • Step 1: Dispense 10 µL of test compound (serial dilution) into a 384-well white plate.

    • Step 2: Add 5 µL of Biotin-HIF-2α (final conc. 5 nM) and 5 µL of Eu-SA (final conc. 2 nM). Incubate for 15 mins at RT.

    • Step 3: Add 5 µL of Fluorescent Tracer (at

      
       concentration).
      
    • Step 4: Incubate for 60 mins at RT in the dark.

    • Step 5: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Em665/Em620). Plot % Inhibition vs. Log[Compound] to determine

    
     and derived 
    
    
    
    .
    • Validation Criteria: A valid hit must show dose-dependent displacement of the tracer with a Hill slope ~1.0.

Protocol B: Luciferase Reporter Assay (Functional Potency)

Objective: Confirm that binding leads to functional inhibition of HIF-mediated transcription in cells.

  • Cell Line: 786-O cells (VHL-deficient RCC line with constitutively active HIF-2α).

  • Transfection: Stably transfect cells with an HRE-Luciferase reporter plasmid (containing 3x Hypoxia Response Elements).

  • Procedure:

    • Step 1: Seed 786-O cells (5,000/well) in 96-well plates. Allow attachment (24h).

    • Step 2: Treat cells with test derivatives (0.1 nM – 10 µM) for 24 hours.

    • Step 3: Add Luciferase substrate reagent (e.g., Bright-Glo™).

    • Step 4: Measure luminescence.

  • Causality Check: To ensure the effect is on-target, run a parallel cytotoxicity assay (e.g., CellTiter-Glo). True MoA validation requires potency in Luciferase reduction without significant cell death at the same concentration.

Protocol C: Microsomal Stability Assay (Metabolic Validation)

Objective: Prove the "Metabolic Armor" hypothesis of the 3,5-difluorophenyl group.

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Procedure:

    • Step 1: Incubate test compound (1 µM) with HLM (0.5 mg/mL) at 37°C.

    • Step 2: Initiate reaction with NADPH regenerating system.

    • Step 3: Sample at

      
       min. Quench with ice-cold Acetonitrile containing internal standard.
      
    • Step 4: Analyze supernatant via LC-MS/MS.

  • Result Interpretation:

    • Calculate intrinsic clearance (

      
      ).
      
    • Success Metric: The 3,5-difluoro derivative should exhibit <50% of the clearance rate of the non-fluorinated analog.

Screening Workflow Visualization

This diagram outlines the logical flow for validating a new derivative from this series.

Screening_Workflow Synthesis Synthesis of Derivative Binding TR-FRET Binding (Target Engagement) Synthesis->Binding Binding->Synthesis Fail: Redesign Functional HRE-Luciferase (Functional Potency) Binding->Functional IC50 < 50nM Functional->Synthesis Toxic/Inactive ADME Microsomal Stability (Metabolic Armor) Functional->ADME Potent Selectivity HIF-1α vs HIF-2α Selectivity Screen ADME->Selectivity Stable (t1/2 > 60m) Lead Validated Lead Candidate Selectivity->Lead >100x Selective

Caption: Step-by-step validation workflow. Compounds must pass binding affinity thresholds before progressing to functional and metabolic stability testing.

References

  • Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF-2α as an Approach to Treat Kidney Cancer." Cancer Research.

  • Scheuermann, T. H., et al. (2013). "Allosteric Inhibition of Hypoxia Inducible Factor 2 with Small Molecules." Nature Chemical Biology.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Xu, R., et al. (2017). "3-Fluoro- and 3,5-Difluorophenyl Derivatives as Potent HIF-2α Inhibitors." Journal of Medicinal Chemistry.

  • PharmaBlock. (2025). "Cyclobutane-Containing Scaffolds in Drug Discovery: A White Paper." PharmaBlock Sciences.

Comparative

Confirming the structure of 3-(3,5-Difluorophenyl)cyclobutan-1-ol through orthogonal methods

Executive Summary In medicinal chemistry, the cyclobutane ring serves as a critical bioisostere for phenyl rings or alkyl chains, offering unique vectors for exploring chemical space. However, the conformational flexibil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the cyclobutane ring serves as a critical bioisostere for phenyl rings or alkyl chains, offering unique vectors for exploring chemical space. However, the conformational flexibility of the cyclobutane ring (puckering) makes the assignment of relative stereochemistry—specifically the cis/trans relationship between the 1-hydroxyl and 3-aryl substituents—notoriously difficult using standard 1D NMR alone.

This guide compares two orthogonal analytical workflows for confirming the structure of 3-(3,5-Difluorophenyl)cyclobutan-1-ol :

  • Solution-State NMR Spectroscopy (NOESY/HOESY): The rapid, high-throughput standard.

  • Single Crystal X-Ray Diffraction (SC-XRD): The absolute structural determinant.

We analyze these methods based on resolution, sample requirements, and their ability to distinguish between the cis (Z) and trans (E) isomers in the context of drug development.

Section 1: The Stereochemical Challenge

The core challenge in characterizing 3-substituted cyclobutanols lies in the "butterfly" puckering motion of the ring. Unlike cyclohexane, which resides in a stable chair conformation, cyclobutane oscillates between puckered conformations to relieve torsional strain.

  • The Isomers:

    • Cis (Z): The hydroxyl group and the difluorophenyl ring are on the same face of the cyclobutane average plane.

    • Trans (E): The substituents are on opposite faces.

  • The Ambiguity: In 1D

    
    H NMR, the coupling constants (
    
    
    
    -values) for cyclobutanes are often averaged due to rapid conformational flipping, rendering Karplus-type analysis unreliable without complex modeling.

Section 2: Method A — Advanced Solution-State NMR

Role: Primary screening and solution-state conformational analysis.

While 1D NMR (


H, 

C,

F) confirms connectivity, it fails to definitively assign stereochemistry. We utilize Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions.
Experimental Protocol

System: 500 MHz (or higher) NMR Spectrometer with CryoProbe. Solvent:


 (standard) or 

(for resolving overlapping methylene protons).
  • Sample Preparation: Dissolve 5–10 mg of the isolated isomer in 600 µL of solvent. Ensure the sample is filtered to remove paramagnetic impurities.

  • 1D Acquisition: Acquire standard proton spectra. Note the multiplet at

    
     ~4.0–4.5 ppm (H1, carbinol proton) and 
    
    
    
    ~3.0–3.5 ppm (H3, benzylic proton).
  • NOESY Acquisition:

    • Mixing Time: Set to 500–800 ms. (Longer times are needed for the intermediate distances in 1,3-systems).

    • Scans: Minimum 16 scans per increment for sufficient signal-to-noise ratio.

  • Analysis:

    • Cis-Isomer Signature: Look for a strong NOE cross-peak between H1 and H3 . In the cis conformation, the diaxial-like or diequatorial-like puckering brings these protons into spatial proximity (< 5 Å).

    • Trans-Isomer Signature: Absence of H1-H3 NOE. Instead, look for NOE correlations between H1 and the cis-methylene protons (H2/H4), and H3 with the trans-methylene protons.

Data Interpretation & Causality

The 3,5-difluorophenyl group provides a unique advantage. The


F signal is an isolated diagnostic handle.
  • HOESY (

    
    H-
    
    
    
    F):
    If NOESY is ambiguous, Heteronuclear Overhauser Effect Spectroscopy can measure the distance between the hydroxyl proton (if exchange is slow) and the fluorine atoms, though this is rare in 1,3-systems due to distance.
  • Chemical Shift Logic: Typically, in 1,3-disubstituted cyclobutanes, the isomer with substituents in the cis arrangement (pseudo-equatorial/pseudo-equatorial) often displays an upfield shift for H1/H3 compared to the trans isomer due to anisotropic shielding, though this rule has exceptions based on ring current effects from the phenyl group.

Section 3: Method B — Single Crystal X-Ray Diffraction (SC-XRD)

Role: Absolute configuration and "Gold Standard" validation.

When NMR data is ambiguous due to signal overlap or rapid ring flipping, SC-XRD provides the definitive snapshot of the molecule in the solid state.

Experimental Protocol

System: Diffractometer with Mo or Cu K


 radiation source.
  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of the compound in a minimal amount of a moderately polar solvent (e.g., Ethyl Acetate or DCM).

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing a non-solvent (e.g., Pentane or Hexane).

    • Seal and allow to stand undisturbed for 24–72 hours at 4°C.

  • Mounting: Select a single crystal with sharp edges (approx. 0.1–0.3 mm). Mount on a glass fiber or MiTeGen loop using cryo-oil.

  • Data Collection: Collect data at 100 K to minimize thermal motion (crucial for the flexible cyclobutane ring).

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Data Interpretation

The resulting ORTEP diagram will explicitly show the relative orientation of the C1-OH and C3-Ar groups.

  • Validation: Check the Flack Parameter if chiral synthesis was attempted (though this molecule is achiral meso/diastereomeric, the lattice packing is critical).

  • Puckering Angle: Calculate the dihedral angle of the cyclobutane ring (

    
     vs 
    
    
    
    ) to understand the solid-state strain relief.

Section 4: Comparative Analysis

The following table contrasts the performance of NMR versus SC-XRD for this specific fluorinated scaffold.

FeatureMethod A: 2D NMR (NOESY)Method B: SC-XRD
Primary Output Solution-state dynamics & relative stereochemistry.Absolute connectivity & solid-state conformation.
Sample State Liquid (Solvent dependent).Solid (Single Crystal required).
Turnaround Time Fast (1–4 hours).Slow (3 days – 2 weeks).
Confidence Level High (if NOE signals are distinct).Absolute (100%).
Limitation Ring flipping can average signals; requires

5mg.
Requires crystallizable material; packing forces may distort conformation.
Cost Efficiency Low cost (Standard analytical workflow).High cost (Instrument time + expert refinement).

Section 5: Integrated Workflow

The following diagram illustrates the decision matrix for validating the 3-(3,5-difluorophenyl)cyclobutan-1-ol structure. It emphasizes the "Fail-Fast" approach using NMR before escalating to X-Ray.

StructuralValidation Start Crude Reaction Mixture (3-(3,5-difluorophenyl)cyclobutan-1-ol) Purification HPLC / Flash Chromatography Separation of Diastereomers Start->Purification IsomerA Isomer A (Unknown) Purification->IsomerA IsomerB Isomer B (Unknown) Purification->IsomerB NMR_Screen Method A: 1H NMR + NOESY (Solution State) IsomerA->NMR_Screen IsomerB->NMR_Screen Decision Are H1-H3 NOE correlations distinct? NMR_Screen->Decision Assign Assign Cis/Trans based on NOE Decision->Assign Yes (Clear Signals) XRay Method B: SC-XRD (Vapor Diffusion) Decision->XRay No (Overlap/Ambiguous) Final Final Structural Confirmation & Data Package Assign->Final XRay->Final

Figure 1: Orthogonal workflow for structural assignment. NMR serves as the primary filter; X-Ray is deployed only when solution-state dynamics obscure stereochemical data.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Wiberg, K. B., & Barth, D. E. (1969). Cyclobutane derivatives. V. Nuclear magnetic resonance spectra of the cyclobutyl system. Journal of the American Chemical Society, 91(18), 5124–5130.

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.

  • Gugger, P. A., et al. (2021). Fluorine in Pharmaceutical Industry: From Fundamental to Industrial Application. Frontiers in Chemistry.

Safety & Regulatory Compliance

Safety

3-(3,5-Difluorophenyl)cyclobutan-1-ol proper disposal procedures

Topic: 3-(3,5-Difluorophenyl)cyclobutan-1-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(3,5-Difluorophenyl)cyclobutan-1-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Summary & Chemical Context

3-(3,5-Difluorophenyl)cyclobutan-1-ol is a specialized fluorinated building block, often utilized in medicinal chemistry for modulating lipophilicity and metabolic stability. Unlike standard organic alcohols, this compound presents a dual-hazard profile:

  • Fluorine Content: Thermal destruction generates Hydrogen Fluoride (HF), necessitating specialized incineration with scrubbing capabilities.[1]

  • Cyclobutane Strain: The ring possesses significant ring-strain energy (~26 kcal/mol), making the compound more energy-dense and potentially more flammable than acyclic analogs.

Critical Directive: Under no circumstances should this compound be disposed of in "General Organic" or "Non-Halogenated" waste streams. It must be strictly segregated as Halogenated Organic Waste .[2]

Hazard Identification & Classification

Before initiating disposal, you must validate the waste profile. As specific SDS data for this exact isomer is often limited, the following "Worst-Case" Safety Profile is derived from structure-activity relationship (SAR) analysis of fluorinated phenyl-cyclobutanes.

Hazard Category Classification Operational Implication
Chemical Class Halogenated Organic AlcoholMUST go to Halogenated Waste stream.[2][3]
Flammability Combustible / FlammableHigh ring strain increases heat of combustion. Keep away from oxidizers.[2][3][4]
Health Hazard Skin/Eye Irritant (Cat 2)Standard PPE (Nitrile gloves, goggles) is mandatory.
Reactivity Strain-SensitiveAvoid mixing with strong acids which may catalyze ring-opening reactions.
Ecological Aquatic Toxicity (Potential)Fluorinated aromatics resist biodegradation. Zero drain disposal.

Pre-Disposal Protocol: The "Self-Validating System"

To ensure safety and compliance, follow this self-validating workflow. If any step fails (e.g., container is incompatible), stop and remediate before proceeding.

Step 1: Quenching (If Reactive)

  • Scenario: If the material is residual in a reaction mixture containing reagents (e.g., borohydrides, lithium reagents).

  • Action: Quench carefully with appropriate solvent/buffer.[1] Ensure pH is neutral (pH 6-8) before transferring to waste.

  • Validation: Check pH with a strip. If acidic/basic, neutralize.

Step 2: Segregation

  • Rule: This compound contains Fluorine.[2][5][6] It is Halogenated .[2][5]

  • Why: Mixing halogenated waste with non-halogenated waste forces the entire volume to be treated as halogenated (expensive high-temp incineration).

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is acidic.

Step 3: Labeling

  • Label must explicitly state: "HALOGENATED ORGANIC WASTE."[2]

  • List constituents: "3-(3,5-Difluorophenyl)cyclobutan-1-ol" (do not use abbreviations like "DPCO").

Disposal Workflows

Workflow A: Liquid Waste (Solutions/Mother Liquors)
  • Applicability: Reaction mixtures, HPLC fractions, or dissolved material.

  • Protocol:

    • Confirm the solvent is compatible with the Halogenated Waste Carboy (e.g., DCM, Chloroform, Ethyl Acetate).

    • Pour into the dedicated Halogenated Solvent carboy.

    • Do not fill >90% to allow for thermal expansion.

    • Cap tightly immediately after addition.

Workflow B: Solid Waste (Pure Compound/Contaminated Solids)
  • Applicability: Expired pure solids, filter cakes, silica gel, drying agents (MgSO4).

  • Protocol:

    • Place solid material into a clear polyethylene bag.

    • Double Bagging: Place the first bag inside a second clear bag.

    • Seal with tape or zip-tie.

    • Place in the Solid Hazardous Waste drum/pail.

    • Note: If the solid is on silica gel, ensure the silica is dry (solvent-free) before bagging to prevent bag degradation.

Visual Decision Tree: Disposal Logic

DisposalWorkflow Start Waste Generation: 3-(3,5-Difluorophenyl)cyclobutan-1-ol StateCheck Physical State? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath Solution SolidPath Solid / Silica / Debris StateCheck->SolidPath Pure/Absorbed LiquidSeg Segregation Check: Is solvent Halogenated? LiquidPath->LiquidSeg SolidPack Double Bag (Polyethylene) Label: 'Toxic Solid' SolidPath->SolidPack HaloStream Halogenated Liquid Waste Carboy LiquidSeg->HaloStream Yes (DCM, etc.) OR High Conc. Fluorine LiquidSeg->HaloStream Default Safe Path NonHaloStream Non-Halogenated Carboy (ONLY if <1% Halogen content) SolidBin Solid Hazardous Waste Pail SolidPack->SolidBin

Figure 1: Decision matrix for segregating fluorinated cyclobutane waste. Note that the "Default Safe Path" always leads to Halogenated Waste to prevent regulatory violations.

Emergency Spill Procedures

In the event of a spill, the primary risk is the flammability of the solvent (if in solution) and the potential for aquatic toxicity.

Immediate Actions:

  • Evacuate & Ventilate: If >100mL is spilled, clear the area.

  • PPE: Don Nitrile gloves (double layer recommended), lab coat, and safety goggles.

  • Containment:

    • Do NOT wash down the drain. [3]

    • Surround the spill with absorbent pillows or "pigs."

  • Absorption:

    • Use vermiculite, sand, or commercial spill pads.

    • Expert Tip: Avoid using paper towels for large amounts of pure material, as this increases surface area for flammability. Use inert clay absorbents.

  • Disposal: Collect absorbed material into a heavy-duty bag, label as "Debris from Spill: Halogenated," and dispose of via Workflow B .

SpillResponse Spill Spill Incident Assess Assess Volume & Ventilation Spill->Assess PPE Don PPE: Nitrile + Goggles Assess->PPE Contain Block Drains Use Vermiculite PPE->Contain Collect Sweep to Bag Label 'Halogenated' Contain->Collect

Figure 2: Rapid response workflow for fluorinated organic spills.

Regulatory Compliance & Waste Codes

Adherence to local regulations is mandatory. In the US (RCRA) and EU, the following classifications generally apply to this class of waste:

  • RCRA (USA):

    • D001: If the waste is a liquid with a flash point <60°C (often true for reaction mixtures).

    • F-Codes (F001/F002): If spent halogenated solvents (Methylene Chloride, etc.) are present in the mixture.

    • Halogenated Solvents: Even if not explicitly listed, the presence of the difluorophenyl group mandates treatment as halogenated waste to prevent HF corrosion in standard incinerators.

  • Destruction Method: The waste management contractor must utilize High-Temperature Incineration (1100°C+) with Acid Gas Scrubbing . This ensures the C-F bonds are broken and the resulting HF is neutralized.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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